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Zinc titanium oxide

Cat. No.: B8023141
M. Wt: 161.2 g/mol
InChI Key: DJSKLKQRHSKRDZ-UHFFFAOYSA-N
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Description

Significance of Zinc Titanium Oxide Systems in Advanced Materials Science

This compound systems are significant in advanced materials science due to their applicability in various high-performance technologies. Their importance stems from a combination of favorable properties, including photocatalytic activity, UV absorption capabilities, dielectric properties, and potential in sensor and biomedical applications. For instance, these materials are explored for environmental remediation through photocatalytic degradation of pollutants and for use in sunscreens as effective UV filters. americanelements.comwikipedia.orgwikipedia.orgamericanelements.comfishersci.atfishersci.seereztech.comnih.govamericanelements.comamericanelements.comereztech.com The ability to tune their structural, optical, and electrical properties by controlling composition and synthesis methods makes them promising candidates for next-generation materials. americanelements.comamericanelements.comufrn.br

Overview of this compound Compositions

This compound systems exist in various forms, ranging from specific stoichiometric compounds to solid solutions, composites, and doped materials. Key compositions include:

Zinc Titanate (ZnTiO₃): This perovskite-related structure exhibits dielectric properties and is explored for applications in microwave ceramics. It can be formed by heating mixtures of ZnO and TiO₂. wikipedia.orgnih.gov

Zinc Orthotitanate (Zn₂TiO₄): Possessing an inverse spinel structure, Zn₂TiO₄ is also investigated for its dielectric properties and stability at higher temperatures compared to ZnTiO₃. ufrn.brwikipedia.orgnih.gov

Zn₃Ti₃O₈: This composition is mentioned as one of the forms of this compound, typically forming at lower temperatures compared to ZnTiO₃ and Zn₂TiO₄. wikipedia.org

ZnO-TiO₂ Composites: These materials combine the properties of both ZnO and TiO₂, often exhibiting enhanced photocatalytic activity or broader UV absorption compared to the individual oxides. Composites can involve mixtures of nanoparticles or more integrated structures. americanelements.comwikipedia.orgnih.govamericanelements.comereztech.com

Doped Zinc Oxide and Doped Titanium Dioxide: Introducing titanium into ZnO or zinc into TiO₂ can modify their electronic band structure, charge separation efficiency, and surface properties, enhancing their performance in applications like photocatalysis and gas sensing. americanelements.comamericanelements.com

These different compositions and forms result in a wide spectrum of physical and chemical properties, allowing for tailoring the material for specific applications.

Historical Development and Evolution of Research Focus on Mixed Zinc-Titanium Oxides

The research into mixed zinc-titanium oxides builds upon earlier studies of the individual parent compounds, zinc oxide and titanium dioxide. Both ZnO and TiO₂ have long been recognized for their distinct properties; ZnO for its piezoelectric, thermoelectric, and semiconductor characteristics, and TiO₂ primarily for its use as a white pigment and its developing applications in photocatalysis and UV blocking. wikipedia.orgwikipedia.orgamericanelements.comfishersci.atnih.govamericanelements.comereztech.comwikipedia.orgamericanelements.com

Early photocatalytic experiments using ZnO date back to the 1920s. americanelements.com The groundbreaking work on TiO₂ photocatalysis for water splitting in the 1970s further spurred research into semiconductor metal oxides for environmental and energy applications. americanelements.com As the understanding of semiconductor properties and photocatalysis grew, researchers began exploring binary metal oxides to overcome limitations of single-component materials, such as charge carrier recombination or limited light absorption range.

The focus on mixed zinc-titanium oxides evolved from the desire to combine the advantageous properties of both ZnO and TiO₂ or to create new phases with unique characteristics. Research has progressed from synthesizing basic composite materials to investigating specific stoichiometric compounds like ZnTiO₃ and Zn₂TiO₄, and further to controlling morphology at the nanoscale (nanoparticles, nanorods, nanowires) and incorporating dopants to optimize performance for specific applications such as enhanced photocatalysis under visible light or improved mechanical properties in composites. americanelements.comamericanelements.comfishersci.atfishersci.seamericanelements.comamericanelements.comufrn.br The historical trajectory shows a shift towards more controlled synthesis methods and a deeper understanding of the structure-property relationships in these complex oxide systems.

Detailed Research Findings (Examples):

Research on this compound systems has yielded significant findings across various applications. For instance, studies on ZnO-TiO₂ nanocomposites synthesized by methods like plasma jet have demonstrated enhanced photocatalytic efficiency for dye degradation compared to pure ZnO. americanelements.com The composition ratio of Zn/Ti has been shown to critically influence photocatalytic activity, with specific ratios yielding maximum efficiency. americanelements.com

In the realm of biomedical applications, the incorporation of zinc into porous titanium dioxide layers formed by micro-arc oxidation has shown a time-dependent effect, exhibiting both antibacterial properties and compatibility with osteogenic cells, suggesting potential for implant materials. ereztech.com The chemical state of zinc within the oxide layer was found to be important for the development of antibacterial properties. ereztech.com

Furthermore, the use of TiO₂ and ZnO nanoparticles as fillers in polymer composites, such as polypropylene (B1209903) reinforced with rice husk, has been investigated for improving mechanical properties. Studies have compared the effectiveness of TiO₂ and ZnO in enhancing flexural strength and impact strength, indicating that the interaction between the oxide particles and the polymer matrix plays a crucial role. ereztech.com

The synthesis of composite films containing ZnO, ZnAl₂O₄, and Zn₂TiO₄ phases using techniques like hollow-cathode glow discharge has demonstrated the ability to tune optical and electrical properties by varying gas composition during deposition. ufrn.brresearchgate.net Such findings highlight the versatility of processing methods in controlling the final material characteristics.

Data Table (Illustrative Example based on search findings):

While specific quantitative data tables covering all compositions equally were not consistently present across the search results, the findings illustrate the impact of composition and form on properties. Below is an illustrative example based on the types of comparative data found, focusing on photocatalysis:

Material SystemSynthesis MethodApplication TestedKey Finding (vs. baseline)Source
ZnO-TiO₂ NanocompositesAtmospheric soft plasmaMethylene (B1212753) blue degradationEnhanced photocatalytic efficiency at specific Zn/Ti ratio. americanelements.com
ZnO (nanoparticles)-E. coli inactivationSuperior bacterial destruction rate compared to TiO₂. wikipedia.org
Doped ZnO-Ag-Methyl orange degradationBetter photodegradation under visible light than P25-TiO₂. americanelements.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula O3TiZn B8023141 Zinc titanium oxide

Properties

IUPAC Name

zinc;dioxido(oxo)titanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3O.Ti.Zn/q;2*-1;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSKLKQRHSKRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Ti](=O)[O-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O3TiZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthesis Methodologies for Zinc Titanium Oxide Materials

Wet Chemical Approaches

Wet chemical methods offer excellent control over particle size, morphology, and chemical homogeneity at relatively low reaction temperatures. These techniques involve the chemical transformation of molecular precursors into solid-state materials.

Sol-Gel Synthesis Techniques

The sol-gel process is a widely utilized method for synthesizing zinc titanium oxide materials due to its ability to produce high-purity, homogeneous nanocomposites at mild temperatures. uq.edu.aumdpi.com This technique involves the hydrolysis and condensation of metal alkoxide or salt precursors to form a "sol" (a colloidal suspension of solid particles in a liquid) which then undergoes further condensation to form a "gel" (a three-dimensional solid network).

A common aqueous route involves using precursors such as zinc acetate (B1210297) and titanium ethoxide. ekb.eg In a typical synthesis, these precursors are dissolved in a suitable solvent, and a controlled amount of water is added to initiate hydrolysis. The subsequent polycondensation and drying of the gel, followed by calcination at temperatures between 500°C and 900°C, yield the desired zinc titanate phase. mdpi.comekb.egacs.org The specific phase obtained (ZnTiO3, Zn2TiO4, or Zn2Ti3O8) is highly dependent on the initial Zn:Ti molar ratio and the calcination temperature. acs.org For instance, a 1:1 molar ratio of zinc and titanium precursors calcined at 700°C can yield the perovskite-type ZnTiO3.

Nonaqueous sol-gel routes have also been developed, often utilizing metal chlorides like zinc chloride (ZnCl2) and titanium tetrachloride (TiCl4) in an organic solvent such as benzyl (B1604629) alcohol. ekb.eg These methods can offer better control over the reaction kinetics and the morphology of the final product.

Table 1: Research Findings on Sol-Gel Synthesis of this compound

Precursors Zn:Ti Ratio Solvent Calcination Temp. (°C) Resulting Phase Reference
Zinc acetate, Titanium ethoxide 1:1 Not Specified 700 ZnTiO3 (Perovskite) ekb.eg
Zinc acetate, Titanium isopropoxide Varied Isopropyl alcohol, Water - ZnO/Zn2TiO4 nanocomposite mdpi.com
Zinc chloride, Titanium tetrachloride Not Specified Ethanol (B145695), Benzyl alcohol 200 ZnO-TiO2 nanocomposite scientific.net
Zn(CH3COO)2·2H2O, H2C2O4 Varied Not Specified 600-1000 ZnTiO3, Zn2Ti3O8, Zn2TiO4 acs.org

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are versatile techniques that involve chemical reactions in aqueous or non-aqueous solvents, respectively, under elevated temperature and pressure in a sealed vessel, such as an autoclave. ijert.orgmdpi.com These methods are advantageous for producing well-crystallized nanoparticles with controlled morphologies without the need for high-temperature post-synthesis calcination. preprints.org

For the synthesis of this compound, precursors like zinc nitrate (B79036) (Zn(NO3)2·6H2O) and titanium dioxide (TiO2) are mixed in a stoichiometric ratio. ijert.org A mineralizer, such as sodium hydroxide (B78521) (NaOH), is added to adjust the pH to a desired value, typically around 11, which facilitates the dissolution and recrystallization process. ijert.org The mixture is then sealed in a Teflon-lined autoclave and heated to temperatures ranging from 120°C to 200°C for several hours. ijert.orgmdpi.comnih.gov The resulting product is then washed and dried. This method has been successfully used to synthesize ZnTiO3 nanoparticles with a cubic spinel structure and an average crystallite size of approximately 31.74 nm. ijert.org By varying reaction parameters such as temperature and precursor concentration, different morphologies, including nanorods and nanoflowers, can be achieved. researchgate.netresearchgate.net

Solvothermal methods, which use organic solvents instead of water, can also be employed to control particle size and prevent agglomeration. banglajol.info

Table 2: Research Findings on Hydrothermal/Solvothermal Synthesis

Precursors Method Temperature (°C) pH Resulting Product Reference
Zn(NO3)2·6H2O, TiO2 Hydrothermal Not specified 11 ZnTiO3 nanoparticles ijert.org
Zinc acetate, Titanium butoxide Hydrothermal 180 Not specified ZnO-TiO2 composite nanorods ijert.org
Zinc acetate dihydrate, Citric acid, NaOH Hydrothermal 100-200 Varied ZnO superstructures nih.gov
Zinc chloride, Potassium hydroxide Hydrothermal <100 - 200 Not specified ZnO nanoparticles mdpi.com

Co-precipitation and Controlled Precipitation

Co-precipitation is a simple, cost-effective, and scalable method for synthesizing this compound powders. uq.edu.aubanglajol.info The process involves the simultaneous precipitation of zinc and titanium hydroxides or other insoluble precursors from a solution. A solution containing soluble salts of zinc and titanium, such as zinc nitrate, is prepared, and a precipitating agent, like ammonium (B1175870) hydroxide or sodium hydroxide, is added to raise the pH. researchgate.netchemijournal.com This causes the metal ions to precipitate out of the solution as a mixed hydroxide.

The resulting precipitate is then filtered, washed thoroughly to remove any residual ions, and dried. banglajol.info A final calcination step is typically required to convert the hydroxide precursor into the desired this compound phase. The properties of the final material, including particle size and phase composition, are influenced by factors such as the pH of the precipitation, the reaction temperature, and the calcination conditions. banglajol.inforesearchgate.net This method allows for good control over the stoichiometry of the final product.

Table 3: Research Findings on Co-precipitation Synthesis

Precursors Precipitating Agent pH Calcination Temp. (°C) Resulting Product Reference
Zinc nitrate Ammonium hydroxide 7-9 100 (drying) ZnO powder researchgate.net
Zinc nitrate hexahydrate Sodium hydroxide Not specified 300 ZnO nanostructures chemijournal.com
Zinc precursors KOH or LiOH Not specified Not specified ZnO nanoparticles mdpi.com

Spray Pyrolysis and Chemical Spray Deposition

Spray pyrolysis is a versatile technique for depositing thin films of this compound onto a substrate. scientific.netmdpi.com In this process, a precursor solution containing soluble zinc and titanium compounds is atomized into fine droplets. These droplets are then directed towards a heated substrate. Upon contact with the hot surface, the solvent evaporates, and the precursors decompose to form a thin film of the desired oxide material. researchgate.net

The properties of the resulting film, such as thickness, morphology, and crystallinity, are highly dependent on several process parameters, including the substrate temperature (typically 300-500°C), the precursor solution concentration, the spray rate, and the distance between the nozzle and the substrate. researchgate.netarxiv.org This method has been used to prepare ZnO-TiO2 composite films with varying titania content. scientific.net Research has shown that Zn-doped TiO2 thin films can be successfully deposited using this technique at a substrate temperature of 450°C, resulting in films with an anatase crystal structure. nih.gov

Table 4: Research Findings on Spray Pyrolysis

Precursors Substrate Temp. (°C) Resulting Product Key Finding Reference
Zinc and Titanium containing solutions Not specified ZnO-TiO2 composite films Photocatalytic activity depends on titania content and deposition cycles. scientific.net
Not specified 450 Zn-doped TiO2 thin films Films show anatase phase with strong (101) orientation. nih.gov
Zinc chloride 300-500 ZnO thin films c-axis crystal growth is suppressed by the addition of H2O. arxiv.org
Zinc acetate, Magnesium acetate Not specified Zn1−xMgxO thin films Optimum annealing temperature for crystallinity is 500°C. nih.gov

Incipient Wet Impregnation

The incipient wetness impregnation (IWI) method is a technique commonly used to disperse a solution of a metal salt onto a porous support material. rsc.org In the context of this compound synthesis, this method is typically used to load a zinc precursor onto a pre-synthesized titanium dioxide support.

The process involves preparing a solution of a soluble zinc salt, such as zinc nitrate, with a volume equal to the pore volume of the titania support. researchgate.net This solution is then added to the TiO2 powder, and capillary action draws the solution into the pores. The impregnated material is then dried and calcined at elevated temperatures (e.g., 400°C) to decompose the zinc salt and form zinc oxide, resulting in a ZnO/TiO2 composite material. researchgate.net The crystallinity of the resulting zinc oxide phase can be influenced by the choice of the zinc precursor, with zinc nitrate reported to yield higher crystallinity compared to zinc acetate. researchgate.net

Solid-State Reaction Routes

Solid-state reaction is a conventional and straightforward method for synthesizing this compound powders. mdpi.com This technique involves the intimate mixing of solid precursors, typically zinc oxide (ZnO) and titanium dioxide (TiO2), followed by heating at high temperatures to induce a chemical reaction and form the desired product. researchgate.net

The stoichiometry of the starting mixture and the calcination temperature are the primary factors that determine the phase of the resulting zinc titanate. mdpi.com The three main compounds in the ZnO-TiO2 system, Zn2TiO4, ZnTiO3, and the metastable Zn2Ti3O8, can be selectively synthesized by controlling these parameters. tum.de For example, a 1:1 molar ratio of ZnO and TiO2 calcined at 900°C can result in the formation of both cubic and hexagonal phases of ZnTiO3. mdpi.com Increasing the temperature to 1000°C often leads to the decomposition of ZnTiO3 into the more stable Zn2TiO4 and rutile TiO2. mdpi.com Similarly, using a 2:1 molar ratio of ZnO to TiO2 and calcining at 900°C can produce a nearly pure phase of cubic Zn2TiO4. mdpi.com

The solid-state reaction process is often facilitated by mechanical grinding or ball milling of the precursor powders to ensure intimate contact and enhance the reaction kinetics. tum.de

Table 5: Research Findings on Solid-State Reaction Routes

Precursors (Molar Ratio) Calcination Temp. (°C) Duration (h) Resulting Phase(s) Reference
ZnO:Anatase TiO2 (1:1) 900 5 Cubic and Hexagonal ZnTiO3 mdpi.com
ZnO:Anatase TiO2 (1:1) 1000 5 Cubic Zn2TiO4 and Rutile TiO2 mdpi.com
ZnO:Anatase TiO2 (2:1) 900 5 Cubic Zn2TiO4 mdpi.com
ZnO, TiO2 700-1200 Not specified Zn2TiO4, Zn2SnO4 researchgate.net

Emerging and Green Synthesis Paradigms

Recent advancements in materials science have paved the way for novel synthesis methodologies for this compound that are not only efficient but also environmentally conscious. These emerging techniques, including plasma-assisted and bio-mediated routes, offer significant advantages over conventional methods by minimizing hazardous waste and utilizing sustainable resources.

Plasma-Assisted Synthesis (e.g., Atmospheric Soft Plasma Jet)

Plasma-assisted synthesis is a rapidly developing field that utilizes the unique properties of plasma to fabricate advanced materials with controlled characteristics. nih.gov This method is recognized for its high reaction speeds and environmental friendliness. mdpi.com Among these techniques, the use of an atmospheric soft plasma jet has emerged as a promising approach for the synthesis of zinc-titanium oxide nanocomposites. mdpi.com

This method involves the generation of a low-temperature, quasi-equilibrium plasma, which acts as a universal heat carrier and reagent. mdpi.com In a typical synthesis, precursors such as zinc nitrate and titanium butoxide are mixed in various molar ratios. mdpi.com This mixture is then subjected to an atmospheric plasma jet, often with stirring, to induce the formation of the nanocomposite material. mdpi.com Following the plasma treatment, a post-heat-treatment process, or calcination, is often employed to enhance the crystallinity and phase purity of the final product. mdpi.com

One of the key advantages of this technique is the ability to control the composition and crystal structure of the synthesized material by adjusting the precursor concentrations. mdpi.com For instance, research has shown that a 1:1 molar ratio of zinc nitrate to titanium butoxide is optimal for the uniform synthesis of zinc titanate (ZnTiO₃). mdpi.com The morphology and particle size of the resulting zinc-titanium oxide nanoparticles can also be influenced by the synthesis parameters, with particle sizes typically ranging from 50 to 100 nm. mdpi.com

This plasma-based approach is not limited to solution-based precursors. Another variation involves the treatment of a powder mixture of metallic titanium and zinc with a low-temperature argon plasma under atmospheric conditions. mdpi.comnih.gov This process can yield heterocomposite microparticles containing various phases of titanium dioxide (anatase, rutile, and brookite) alongside zinc oxide. mdpi.comnih.gov

Table 1: Research Findings on Plasma-Assisted Synthesis of this compound

Precursors Plasma Type Post-Treatment Key Findings Reference
Zinc nitrate, Titanium butoxide Atmospheric soft plasma jet 600 °C for six hours Uniform ZnTiO₃ synthesized at a 1:1 molar ratio. mdpi.com
Titanium and Zinc microparticle mixture Low-temperature argon plasma Not specified Synthesis of TiO₂/ZnO heterocomposite microparticles. mdpi.comnih.gov
Zinc sheet (anode) in NaOH-HNO₃ electrolyte Atmospheric-pressure plasma jet (cathode) Dried at 60 °C for 2 hours Average grain size of ZnO nanoparticles around 50.4 nm. scirp.orgoalib.comscirp.org

Bio-mediated and Environmentally Benign Synthesis Routes (e.g., Sweet Potato Extract)

Bio-mediated synthesis, a cornerstone of green chemistry, leverages natural resources like plant extracts to produce nanoparticles in an eco-friendly and cost-effective manner. internationaljournalssrg.orgadvancechemjournal.comtees.ac.uk These plant extracts are rich in biomolecules such as flavonoids, proteins, and carbohydrates, which can act as reducing, capping, and stabilizing agents in the nanoparticle synthesis process. advancechemjournal.com This biological approach is considered a safe alternative to conventional chemical methods that often involve toxic and hazardous substances. advancechemjournal.com

While the direct synthesis of the compound this compound using sweet potato extract is not extensively documented in the reviewed literature, the principles of green synthesis have been widely applied to its constituent oxides, zinc oxide (ZnO) and titanium dioxide (TiO₂). For example, ZnO nanoparticles have been successfully synthesized using potato extract, where the starch-rich extract serves as both a reducing and stabilizing agent. researchgate.net Similarly, various other plant extracts, including those from Nerium Oleander, Azadirachta indica, and Psidium guajava, have been employed to create both ZnO and TiO₂ nanoparticles. internationaljournalssrg.orgscientific.net

The general mechanism of plant-mediated synthesis involves mixing a metal precursor salt (e.g., zinc nitrate) with the plant extract. researchgate.net The bioactive compounds in the extract then reduce the metal ions to form nanoparticles. The reaction conditions, such as temperature and pH, can significantly influence the size, morphology, and properties of the resulting nanoparticles. nih.gov For instance, in the synthesis of ZnO nanoparticles using orange peel extract, annealing at different temperatures (300–900 °C) was found to affect their morphology and antibacterial properties. nih.gov

The bio-mediated approach offers a simple, rapid, and sustainable route for the production of metal oxide nanoparticles. scientific.net The resulting nanoparticles often exhibit desirable properties for various applications, and the use of natural extracts aligns with the growing demand for environmentally responsible manufacturing processes.

Table 2: Examples of Green Synthesis of Zinc and Titanium Oxides

Nanoparticle Plant Extract Key Features of Synthesis Reference
Zinc Oxide (ZnO) Potato extract Reaction at 80 °C for 30 minutes; extract acts as reducing and stabilizing agent. researchgate.net
Zinc Oxide (ZnO) and Titanium Dioxide (TiO₂) Nerium Oleander and Azadirachta indica leaf extracts Co-precipitation method; plant extracts act as stabilizing, capping, and reducing agents. internationaljournalssrg.org
Zinc Oxide (ZnO) Psidium guajava leaves extract Mixed with zinc acetate dehydrated; simple, rapid, and cost-effective. scientific.net
Zinc Oxide (ZnO) Orange fruit peel extracts Green sol-gel method; morphology and antibacterial activities influenced by pH and temperature. nih.gov

Comprehensive Characterization of Zinc Titanium Oxide Materials

Structural and Crystallographic Analysis

Structural and crystallographic analysis provides insights into the atomic arrangement, phase composition, and crystalline nature of zinc titanium oxide.

X-ray Diffraction (XRD) for Phase Identification and Crystallite Size Determination

X-ray Diffraction (XRD) is a primary technique used to identify the crystalline phases present in this compound samples and to estimate the average crystallite size. The positions and intensities of diffraction peaks in the XRD pattern are characteristic of specific crystal structures. Studies on this compound materials frequently report the presence of various phases, including hexagonal ZnTiO3, cubic inverse spinel Zn2TiO4, and potentially TiO2 phases like anatase or rutile, depending on the synthesis method and conditions. wikipedia.orgufrn.brciteab.comnih.gov For instance, one study on ZnO/ZnAl2O4/Zn2TiO4 composite films identified hexagonal wurtzite ZnO, ZnAl2O4 spinel, and Zn2TiO4 spinel phases based on their characteristic peaks. ufrn.br Another investigation into ZnTiO3-TiO2 ceramics prepared at different temperatures showed XRD patterns corresponding to ZnTiO3 and rutile TiO2 phases. The formation of specific phases like Zn2TiO4 is thermodynamically possible through reactions between ZnO and TiO2. ufrn.br

Crystallite size, which refers to the size of the coherently diffracting domains within the material, is commonly estimated from the broadening of XRD peaks using techniques like the Scherrer formula. citeab.com Reported crystallite sizes for this compound materials vary depending on the synthesis route and post-synthesis treatments. For example, crystallite sizes in the range of 10-40 nm have been reported for ZnTiO3 nanoparticles synthesized by different methods. citeab.com In some cases, increasing oxygen content during synthesis has been shown to increase the crystalline size of composite films containing Zn2TiO4. ufrn.br

Raman Spectroscopy for Lattice Vibrations and Crystalline Structure

Raman spectroscopy is a valuable tool for probing the vibrational modes of a material's lattice, providing complementary information to XRD regarding crystalline structure and phase purity. The Raman spectrum displays peaks corresponding to specific molecular vibrations and phonon modes within the crystal lattice. Studies on this compound often utilize Raman spectroscopy to confirm the presence of specific phases and assess their structural integrity. Characteristic Raman peaks for phases like ZnTiO3 and Zn2TiO4 have been identified. ufrn.brciteab.com For instance, a study on microwave-sintered ZnTiO3 ceramics observed Raman bands associated with the ilmenite (B1198559) structure of ZnTiO3. Analysis of Raman spectra can help distinguish between different zinc titanate phases and identify the presence of secondary phases like TiO2. ufrn.brciteab.com

Selected Area Electron Diffraction (SAED)

Selected Area Electron Diffraction (SAED), typically performed in a Transmission Electron Microscope (TEM), provides diffraction patterns from a specific area of the sample, offering information about the crystallinity and crystallographic orientation of the material at a local level. SAED patterns consisting of distinct spots or rings confirm the crystalline nature of the material. The arrangement of spots in a SAED pattern from a single particle can indicate its single-crystalline nature and preferred orientation, while ring patterns suggest a polycrystalline structure. SAED is often used in conjunction with TEM imaging to correlate the observed morphology with the underlying crystal structure.

Morphological and Microstructural Investigation

Morphological and microstructural investigation focuses on the external shape, size, and arrangement of particles or grains, as well as the internal structure of the material.

Scanning Electron Microscopy (SEM) and Field Emission SEM (FE-SEM) for Surface Morphology and Grain Size

Scanning Electron Microscopy (SEM) and Field Emission SEM (FE-SEM) are widely used to examine the surface morphology and estimate the grain size of this compound materials. These techniques provide high-resolution images of the sample surface, revealing details about particle shape, size distribution, and the presence of agglomeration or porosity. ufrn.brciteab.com Researchers have observed various morphologies for this compound, including nanoparticles, nanorods, and porous structures, depending on the synthesis method. citeab.com SEM images can show the degree of particle agglomeration, which is an important factor influencing the material's properties. Grain size measurements from SEM images provide information about the average size of the individual crystallites or particles that make up the material's microstructure. citeab.com For example, studies have reported grain sizes ranging from tens of nanometers to several micrometers for different this compound samples. citeab.com FE-SEM offers even higher resolution, allowing for more detailed examination of nanoscale features.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure, Particle Size, and Shape

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) provide detailed information about the internal nanostructure, precise particle size, shape, and crystal lattice details of this compound materials. TEM images allow for the visualization of individual nanoparticles and their morphology, confirming shapes such as spherical, rod-like, or irregular. Particle size distribution can be determined by analyzing TEM images of a representative sample area. HRTEM provides atomic-scale resolution, enabling the visualization of crystal lattice fringes. The spacing and arrangement of these lattice fringes can be used to determine the interplanar distances and confirm the crystallographic planes, providing further validation of the crystal structure identified by XRD. TEM and HRTEM are particularly useful for characterizing nanoscale this compound materials, revealing details that are not discernible by SEM.

Atomic Force Microscopy (AFM) for Surface Roughness and Topography

AFM analysis allows for the estimation of various surface profile parameters, such as average roughness (Ra), root mean square roughness (Rq), maximum peak-to-valley height (Rt), ten-point average roughness (Rz), skewness (Rsk), and kurtosis (Rku) chalcogen.ro, researchgate.net. These parameters provide statistical information about the height distribution and shape of surface features chalcogen.ro. Studies on nanostructured zinc aluminum oxide thin films, for instance, have demonstrated the utility of AFM in revealing the relationship between surface roughness and grain size, showing that roughness increases with increasing grain size at higher annealing temperatures chalcogen.ro, researchgate.net. While the provided search results specifically detail AFM characterization of zinc aluminum oxide and general material surfaces, the principles and parameters measured are directly applicable to the characterization of this compound materials to understand their surface characteristics, which can significantly influence their performance in applications like catalysis or as pigments wikiwand.com, chalcogen.ro. AFM can provide images with near-atomic resolution and more surface topography parameters compared to other techniques like profilometry, especially at the nanoscale sciopen.com.

Elemental and Compositional Analysis

Determining the elemental composition and chemical states of this compound is fundamental to understanding its properties and purity. Several techniques are employed for this purpose, providing both qualitative and quantitative information.

Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDS), also known as EDX, is a widely used analytical method, often coupled with Scanning Electron Microscopy (SEM), for fast, accurate, and non-destructive compositional analysis youtube.com, thermofisher.com. EDS allows for the identification of the elements present in a sample and can provide information on their relative proportions youtube.com, researchgate.net. When the electron beam in an SEM interacts with the sample, it generates characteristic X-rays whose energies are specific to the elements present thermofisher.com. By analyzing the energy and intensity of these X-rays, EDS can determine the elemental composition of the analyzed area thermofisher.com.

For this compound, EDS can confirm the presence of zinc, titanium, and oxygen. Studies on zinc oxide nanoparticles, for example, have used EDX to confirm the presence of zinc and oxygen, with reported weight percentages close to theoretical values for bulk ZnO nih.gov, researchgate.net. EDS is also useful for examining the homogeneity of composite materials by showing the distribution of different elements youtube.com. This technique is particularly valuable for characterizing nanoparticles, including those of titanium dioxide and zinc oxide, which are used in various products like cosmetics and food oxinst.com.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states, including oxidation states, of the topmost layers of a material surfacesciencewestern.com. XPS involves irradiating the sample surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons surfacesciencewestern.com. The binding energies of these photoelectrons are characteristic of each element and are also influenced by their chemical environment and oxidation state surfacesciencewestern.com.

For this compound, XPS can be used to determine the oxidation states of zinc and titanium and to investigate the surface chemistry, including the presence of different bonding environments. In studies involving titanium, XPS analysis of the Ti 2p spectrum can reveal the presence of titanium in various oxidation states, such as Ti³⁺ and Ti⁴⁺, associated with oxides like Ti₂O₃ and TiO₂ researchgate.net. Similarly, XPS can provide information on the oxidation state of zinc, which is typically Zn²⁺ in ZnO and zinc titanates nih.gov. The O 1s spectrum can also be analyzed to identify different oxygen species, such as lattice oxygen, hydroxyl groups, and adsorbed water researchgate.net. While chemical state differentiation for zinc using only Zn 2p peaks can be challenging due to small binding energy shifts, collecting the Zn LMM Auger peaks can provide additional information as they show larger shifts with chemical state thermofisher.com. XPS is a valuable tool for resolving surface chemical states in transition metal oxides, including those containing zinc and titanium surfacesciencewestern.com.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) and Mass Spectrometry (ICP-MS) for Elemental Quantification

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are powerful analytical techniques used for the quantitative determination of elemental concentrations in a wide range of samples vitas.no, thermofisher.com. These techniques involve introducing a sample into an inductively coupled plasma, which causes the excitation or ionization of the elements present vitas.no, thermofisher.com. In ICP-OES, the light emitted by the excited atoms is measured, while in ICP-MS, the ions are separated and detected based on their mass-to-charge ratio vitas.no.

ICP-OES and ICP-MS are capable of providing sensitive and accurate quantification of elements, including zinc and titanium, often at trace levels vitas.no, thermofisher.com. They are widely used for elemental analysis in various fields, such as environmental monitoring and material characterization vitas.no, thermofisher.com. For this compound materials, ICP-OES and ICP-MS can be used to determine the bulk elemental composition and the precise ratio of zinc to titanium. These techniques are often applied to digested or dissolved samples thermofisher.com. For example, microwave-assisted acid digestion can be used to effectively dissolve titanium dioxide nanoparticles for subsequent quantification of titanium by ICP-OES or ICP-MS nih.gov. These methods are essential for quality control and for understanding the stoichiometry of this compound compounds.

Single Particle ICP-MS (SP-ICPMS) for Nanoparticle Sizing and Counting

Single Particle Inductively Coupled Plasma Mass Spectrometry (SP-ICP-MS) is a specialized mode of ICP-MS that allows for the detection, sizing, and counting of individual nanoparticles in a liquid suspension researchgate.net, acs.org, wur.nl. Unlike conventional ICP-MS, which measures the total elemental concentration in a bulk sample, SP-ICP-MS detects the short, intense signals produced as individual nanoparticles pass through the plasma acs.org.

By analyzing the frequency and intensity of these pulses, SP-ICP-MS can determine the number concentration of nanoparticles and estimate their size distribution acs.org, wur.nl. The signal intensity is related to the mass of the element in each particle, which can then be converted to particle size if the particle density and shape are known acs.org. SP-ICP-MS is particularly suitable for analyzing inorganic nanoparticles composed of one or more elements acs.org, spectroscopyonline.com. It has been successfully applied to characterize nanoparticles of materials like titanium dioxide and zinc oxide in various matrices, including sunscreens and food products researchgate.net, researchgate.net, jfda-online.com. While SP-ICP-MS is a powerful tool for nanoparticle characterization, combining it with imaging techniques like electron or atomic force microscopy can provide complementary information about particle shape acs.org. SP-ICP-MS is applicable for determining inorganic nanoparticles, including metal and metal oxides like ZnO and TiO₂, in aqueous suspensions with size ranges typically from 20 to 1000 nm wur.nl.

Spectroscopic and Optical Property Probing

The spectroscopic and optical properties of this compound materials are critical for applications such as photocatalysis, UV absorption, and optical coatings. Various spectroscopic techniques are employed to investigate these properties.

Techniques such as UV-Visible (UV-Vis) spectroscopy are used to study the absorption and transmission characteristics of this compound in the ultraviolet and visible regions of the electromagnetic spectrum jetir.org, researchgate.net, researchgate.net. This provides information about the material's band gap energy, which is a key factor influencing its optical and electronic behavior mdpi.com, researchgate.net, naturalspublishing.com. Studies on titanium-doped zinc oxide films, for instance, have shown that the incorporation of titanium can influence the optical band gap mdpi.com, researchgate.net, naturalspublishing.com. The energy gap can increase with higher titanium content, and the absorption edge can shift mdpi.com, researchgate.net, naturalspublishing.com.

Photoluminescence (PL) spectroscopy is another valuable technique for studying the optical properties, specifically the light emission characteristics, of this compound kashanu.ac.ir, researchgate.net. PL spectra can reveal information about defects and energy levels within the material mdpi.com. For example, PL analysis of ZnO films typically shows emission peaks in the UV region, attributed to near band edge emission, and a broader band in the visible range, associated with defects mdpi.com. The incorporation of titanium can affect the intensity and position of these peaks, indicating changes in the material's electronic structure and defect concentration mdpi.com, researchgate.net.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and chemical bonds present in this compound materials kashanu.ac.ir, samipubco.com, jetir.org. FTIR measures the absorption of infrared radiation by the material, providing a spectrum with peaks corresponding to specific molecular vibrations kashanu.ac.ir, researchgate.net. This technique can confirm the presence of Zn-O and Ti-O bonds and provide insights into the material's molecular structure and composition kashanu.ac.ir, researchgate.net.

The optical properties of this compound can vary depending on the specific composition (e.g., ZnTiO₃, Zn₂TiO₄) and morphology (e.g., nanoparticles, thin films) wikiwand.com, researchgate.net. Research indicates that the mixing of TiO₂ with ZnO can influence transparency in the visible range and the presence of absorption edges in the UV region naturalspublishing.com. The refractive indices of TiO₂ and ZnO can also change in TiO₂-ZnO nanocomposites nih.gov.

Here is a table summarizing some potential optical properties based on related research:

Material SystemProperty MeasuredValue/ObservationSource
Pure ZnO filmsBand gap energy~3.2–3.3 eV mdpi.com, naturalspublishing.com
Ti-doped ZnO filmsBand gap energyIncreases from 3.2 eV (pure ZnO) to 3.6 eV (high Ti) mdpi.com, increases from 3.16 to 3.20 eV naturalspublishing.com mdpi.com, naturalspublishing.com
ZnO, TiO₂, ZnO:TiO₂ composite filmsTransmittance (400-800 nm)High transparency (approx. 80%) for TZO with low Ti mdpi.com, ZnO (91%), TiO₂ (70%), ZnO:TiO₂ (35%) researchgate.net mdpi.com, researchgate.net
TiO₂-ZnO nanocompositesRefractive indexCan change compared to pure components nih.gov
Ti-doped ZnO nanoparticlesBand gap energy3.22 eV (pure), 3.20 eV (0.03% Ti), 3.16 eV (0.3% Ti) researchgate.net

UV-Visible Absorption/Diffuse Reflectance Spectroscopy (UV-Vis DRS) for Band Gap Determination and Optical Absorption

UV-Vis DRS is a widely used technique to investigate the optical properties of semiconductor materials like this compound, particularly for determining their band gap energy (Eg) and optical absorption characteristics. The absorption edge observed in the UV-Vis DRS spectrum is directly related to the material's band gap, which is a critical parameter influencing its electronic and photocatalytic behavior.

The optical band gap energy is typically estimated using the Kubelka-Munk function derived from the diffuse reflectance data. mdpi.com By plotting (F(R)·hν)¹/ⁿ versus photon energy (hν), where F(R) is the Kubelka-Munk function and 'n' depends on the type of electronic transition (n=2 for indirect transitions), the band gap can be determined from the intercept of the tangent to the absorption edge. mdpi.com

Studies on this compound and its composites have reported various band gap values. For instance, Zn₂TiO₄ has shown an optical energy band gap of 3.28 eV, consistent with literature values ranging from 3.0 to 3.8 eV, which can vary based on microstructure and grain size. mdpi.com ZnTiO₃/TiO₂ heterostructures have been reported to have a band gap of 2.7 eV, which is lower than that of pure TiO₂ (3.2 eV for anatase). acs.org This lower band gap in the composite material can contribute to enhanced photocatalytic activity by broadening the visible light absorption range and suppressing electron-hole recombination. acs.orgnih.gov

The optical absorption thresholds calculated from the band gap values for ZnO-based catalysts, including this compound, have been found to be between 369–402 nm, confirming their capacity for UV and visible light absorption. mdpi.com

Photoluminescence (PL) Spectroscopy for Recombination Processes

Photoluminescence (PL) spectroscopy is a sensitive technique used to probe the electronic structure and understand the recombination processes of photogenerated charge carriers within a material. When a semiconductor material is excited by light with energy greater than its band gap, electron-hole pairs are generated. These carriers can either recombine radiatively, emitting photons (photoluminescence), or non-radiatively. The intensity and spectral distribution of the emitted light provide insights into the efficiency of charge separation and the presence of defects that can act as recombination centers.

PL excitation spectra can confirm the position of the optical absorption edge determined by DRS. mdpi.com For example, a PL peak around 378 nm has been observed for Zn₂TiO₄, corresponding to the optical band gap emission estimated by DRS at 3.28 eV. mdpi.com PL emission spectra of Zn₂TiO₄ have also shown green emissions centered around 520 nm when excited at 365 and 376 nm. mdpi.com

In ZnO-based materials, including those containing this compound, an intense PL band is often observed in the visible range. lookchem.com This visible emission is typically associated with deep-level emissions (DLE) originating from intrinsic atomic point defects such as oxygen vacancies (VO), oxygen interstitials (Oi), zinc antisites (ZnO), oxygen antisites (OZn), or zinc vacancies (VZn). lookchem.com The presence and concentration of these defects can significantly influence the recombination pathways of photogenerated charge carriers. Materials with a lower concentration of point defects tend to show higher emission in the UV region, corresponding to near-band-edge emission. lookchem.com

The PL spectra of materials containing this compound can indicate that recombination mechanisms are similar to those in bare ZnO. lookchem.com Defect sites in semiconductors can act as active sites, for instance, in catalytic reactions. lookchem.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and chemical bonds present in a material. By measuring the absorption or transmission of infrared light at different wavelengths, FTIR provides a spectrum that is characteristic of the molecular vibrations within the sample. This technique is valuable for confirming the formation of this compound phases and identifying the presence of specific bonds, such as metal-oxygen stretching vibrations.

FTIR analysis of materials containing this compound has revealed characteristic absorption bands. Peaks in the range of 570–620 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the Zn-O bonds in the zinc oxide structure. mdpi.com Peaks around 470 cm⁻¹ are associated with the presence of TiO₂, while peaks around 450 cm⁻¹ are characteristic of the Zn-O-Zn network vibrations, potentially associated with the trigonal crystal lattice of zinc oxide. mdpi.com

The metal-oxygen (M-O) stretching vibrations, specifically Zn-Ti-O, have been observed at 718 and 532 cm⁻¹ in ZnTiO₃. researchgate.net FTIR results can confirm the formation of ZnO nanoparticles and indicate the formation of ZnO-TiO₂ core-shell structures through increased bond frequency. directivepublications.org The metal oxide functional group of ZnO-TiO₂ can be detected around 813.90-613.32 cm⁻¹. directivepublications.org

FTIR analysis is also used to study the functional groups of nanocomposite coatings containing ZnO and TiO₂, confirming their presence within the matrix. researchgate.net

Data Table: Representative FTIR Peak Assignments for this compound and Related Structures

Wavenumber (cm⁻¹)AssignmentReference
570–620Zn-O stretching vibrations mdpi.com
~470TiO₂ presence mdpi.com
~450Zn-O-Zn network vibrations mdpi.com
718Zn-Ti-O stretching vibration researchgate.net
532Zn-Ti-O stretching vibration researchgate.net
813.90-613.32ZnO-TiO₂ functional group directivepublications.org

Surface Area and Porosity Assessment

Surface area and porosity are critical textural properties that significantly influence the performance of materials like this compound, particularly in applications such as catalysis, adsorption, and sensing. Techniques like Brunauer-Emmett-Teller (BET) analysis are employed to quantify these properties.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

BET surface area analysis is based on the principle of gas adsorption, typically nitrogen, at cryogenic temperatures. By measuring the amount of gas adsorbed at different partial pressures, the BET theory can be applied to calculate the specific surface area of the material. This method provides valuable information about the total surface area available for interactions.

Studies on this compound and related composites have reported various BET surface area values, which are influenced by synthesis methods and material morphology. For instance, a powder mixture containing zinc/titanium mixed oxide, titanium dioxide, and zinc oxide obtained from a thermal process showed a BET surface area of 40 m²/g. google.com Microfine zinc oxide particles, which can be a component in some this compound materials or composites, generally have a specific surface area of approximately 10 to 70 m²/g. google.com

Porous this compound thin films fabricated by a sol-gel method have shown high BET surface area. researchgate.net Analysis of a mesoporous TiO₂–ZnO material, where this compound phases like Zn₂Ti₃O₈ and Zn₂TiO₄ can form at elevated calcination temperatures, revealed a specific surface area of 39 m²/g, an average pore diameter of 17 nm, and an average pore volume of 0.166 cm³/g. nih.gov The nitrogen adsorption-desorption isotherm for this material exhibited a type IV isotherm with an H3 hysteresis loop, characteristic of a mesoporous structure. nih.gov

High surface areas in nanopowders containing this compound can be achieved, and these are analyzed by BET multi-point correlation techniques. americanelements.com Nanoparticles with high porosity, which results in high surface area and pore volume, can exhibit enhanced activity in applications like H₂S scavenging. bioline.org.br For example, ZnO nanoparticles with specific surface areas ranging from 44 to 56 m²/g were synthesized and showed complete removal of H₂S from drilling mud. bioline.org.br

Data Table: Representative BET Surface Area Values for this compound and Related Materials

Material DescriptionBET Surface Area (m²/g)NotesReference
Powder mixture (Zn/Ti mixed oxide, TiO₂, ZnO)40Obtained from a thermal process google.com
Microfine ZnO particles (general range)10-70Component in some materials/composites google.com
Mesoporous TiO₂–ZnO (with potential Zn-Ti-O phases)39Mesoporous, average pore diameter 17 nm, pore volume 0.166 cm³/g nih.gov
ZnO nanoparticles44-56Synthesized by spray pyrolysis, used for H₂S removal bioline.org.br
Hierarchically porous this compound sol-gel thin filmHighSpecific value not explicitly given, but noted as high researchgate.net
ZIF-8@TiO₂ (before hydrothermal process)75.2Core-shell structure, smaller than ZIF-8 (1139.5 m²/g) acs.org
H-ZIF-8@TiO₂ (after hydrothermal process)219.2Higher than before hydrothermal process, mesopores and macropores acs.org

Advanced Mechanical and Thermal Characterization (as relevant to functional research)

Mechanical and thermal properties are important for assessing the durability, stability, and potential applications of this compound materials, especially when used in coatings, composites, or structural components. While thermal analysis techniques like TGA can provide information on thermal stability, mechanical characterization techniques such as nanoindentation offer insights into properties like hardness and elastic modulus at the nanoscale.

Nanoindentation for Nanohardness and Elastic Modulus

Nanoindentation is a technique used to measure the mechanical properties of materials at the nanoscale by pressing a sharp tip into the material surface and recording the load and penetration depth. This allows for the determination of properties such as nanohardness and elastic modulus, which are indicative of the material's resistance to plastic deformation and elastic stiffness, respectively.

While direct nanoindentation data specifically for bulk or thin films of pure this compound phases (ZnTiO₃, Zn₂TiO₄, Zn₂Ti₃O₈) were not extensively detailed in the provided search results, the technique is relevant for characterizing coatings and composites that may incorporate this compound. For example, nanoindentation has been used to evaluate the nanohardness of coatings on quartz glass. researchgate.net Although the specific coatings discussed contained silica (B1680970) and zirconia, the application of nanoindentation highlights its relevance in assessing the mechanical integrity of thin films, which could include those made of or containing this compound.

Differential Thermal Analysis (DTA) for Thermal Stability

Differential Thermal Analysis (DTA) is a thermoanalytical technique that measures the temperature difference between a sample and an inert reference material as they are both subjected to the same controlled temperature program. This technique is particularly useful for identifying thermal events such as phase transitions, decomposition, and solid-state reactions, which manifest as endothermic or exothermic peaks in the DTA curve.

Studies on zinc titanate precursors using DTA have revealed several thermal events occurring over a range of temperatures. For instance, a DTA curve of zinc titanate precursor powders showed four endothermic peaks at approximately 140 °C, 250 °C, 800 °C, and 940 °C researchgate.net. These peaks correspond to processes such as the removal of adsorbed water and the decomposition of precursor materials. The endothermic peak observed at 940 °C has been attributed to the decomposition of ZnTiO₃, leading to the formation of Zn₂TiO₄ and rutile TiO₂ researchgate.net. In addition to endothermic events, DTA can also detect exothermic processes. For the same zinc titanate precursor, two relatively small broad exothermic peaks were observed around 558 °C and 689 °C researchgate.net.

The specific thermal events and their corresponding temperatures can vary depending on the synthesis method, the stoichiometry of the this compound compound, and the presence of other components or impurities. DTA provides valuable insights into the temperatures at which different phases form or decompose, which is essential for controlling the synthesis process and predicting the material's stability at elevated temperatures.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is another thermoanalytical technique that measures the change in mass of a sample as a function of temperature or time while the sample is subjected to a controlled atmosphere. TGA is widely used to determine the thermal stability of materials, quantify the amount of volatile components, and study decomposition processes.

Research employing TGA to study this compound materials, often in the context of composites or synthesis, provides data on their weight loss behavior upon heating. For example, TGA has been used to analyze epoxy beads containing TiO₂/ZnO at different mass ratios umt.edu.my. In one study, weight loss was observed in the range of 32-420 °C, with a residue of 37.74% for a bead without TiO₂/ZnO (ratio 1:0). For beads with varying TiO₂/ZnO ratios (3:1, 1:1, 1:3), weight loss occurred over broader temperature ranges (e.g., 32-560 °C for 3:1 ratio) and showed different residue percentages umt.edu.my. The bead with a 3:1 ratio of TiO₂/ZnO demonstrated the highest thermal stability among the tested compositions in that study umt.edu.my.

TGA is also used to assess the thermal stability of the constituent oxides, ZnO and TiO₂, which provides a baseline for understanding the behavior of this compound compounds. Studies comparing the TGA profiles of titania and zinc oxide powders have shown mass losses at around 120 °C, associated with the removal of physically adsorbed water researchgate.net. For titania, a mass loss of 1.5% was observed at 120 °C, while zinc oxide showed a mass loss of 2.2% at the same temperature researchgate.net.

In binary oxide systems of TiO₂-ZnO prepared via a sol-gel process, TGA can reveal multiple steps of mass loss corresponding to the evaporation of water, dehydroxylation of precursors, and potentially polymorphic transformations mdpi.com. The thermal stability of these binary oxide systems can be influenced by the molar ratio of TiO₂ to ZnO and the calcination temperature mdpi.com. Generally, TiO₂-ZnO oxide systems can exhibit greater thermal stability compared to materials obtained in some other studies, and the individual oxides (TiO₂ and ZnO) also show considerable thermal stability following thermal treatment mdpi.com.

The data obtained from TGA, often in conjunction with DTA, are crucial for understanding the decomposition pathways, identifying stable temperature ranges, and optimizing the processing parameters for this compound materials in various applications.

Table 1: Summary of TGA Findings for TiO₂/ZnO Epoxy Beads umt.edu.my

TiO₂:ZnO RatioTemperature Range (°C)Residue (%)Thermal Stability
1:032-42037.74-
3:132-56049.78Most stable
1:132-58637.64-
1:331-61344.08-
0:132-61327.51-

Note: This table presents data from a specific study on TiO₂/ZnO epoxy beads and may not be representative of all this compound materials.

Advanced Functional Research Applications of Zinc Titanium Oxide

Photocatalysis and Environmental Remediation

Zinc titanium oxide (ZTO) composites have emerged as highly promising materials in the field of photocatalysis for environmental remediation. Their unique electronic and structural properties, which can be tailored through various synthesis methods, allow for the efficient degradation of a wide range of organic and microbial pollutants. This section delves into the advanced functional research applications of this compound, focusing on the mechanisms of photocatalytic degradation, the generation of reactive oxygen species, microbial inactivation, and the influence of material properties on photocatalytic efficiency.

Mechanisms of Photocatalytic Degradation for Organic Pollutants (e.g., Dyes like Methylene (B1212753) Blue, Malachite Green; Humic Matter; Atrazine)

The photocatalytic degradation of organic pollutants by this compound materials is a complex process initiated by the absorption of photons with energy equal to or greater than the bandgap of the semiconductor. This absorption generates electron-hole pairs (e⁻/h⁺). These charge carriers then migrate to the surface of the photocatalyst and initiate a series of redox reactions that ultimately lead to the degradation of organic pollutants. ucl.ac.uk

The primary mechanism involves the reaction of these charge carriers with water and oxygen molecules adsorbed on the photocatalyst's surface. The photogenerated holes (h⁺) in the valence band are powerful oxidizing agents that can directly oxidize organic molecules. More importantly, they can react with water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). ucl.ac.uk Simultaneously, the electrons (e⁻) in the conduction band can reduce adsorbed oxygen molecules to form superoxide (B77818) radical anions (O₂⁻•). These superoxide radicals can further react to produce other reactive oxygen species (ROS), such as hydroperoxyl radicals and hydrogen peroxide, which also contribute to the degradation process. ucl.ac.uk

Methylene Blue and Malachite Green: For dyes like methylene blue and malachite green, the degradation process primarily occurs through the attack of hydroxyl radicals on the chromophoric groups of the dye molecules. rsc.orgnih.govkmutnb.ac.th This leads to the breaking of chemical bonds, resulting in the decolorization of the solution and the eventual mineralization of the dye into simpler, less harmful substances like carbon dioxide, water, and inorganic ions. nih.govkmutnb.ac.th Studies on TiO₂/ZnO composites have shown effective degradation of malachite green, with optimal results observed at specific pH ranges and catalyst ratios. nih.govkmutnb.ac.th For instance, a ZnO and TiO₂ mixture in a 9:1 ratio has demonstrated high decolorizing efficiency. nih.govkmutnb.ac.th

Humic Matter: Humic substances, which are complex organic macromolecules found in natural waters, can also be effectively degraded by this compound photocatalysts. The degradation mechanism involves the attack of hydroxyl radicals on the complex structure of humic acid, leading to its fragmentation into smaller, more biodegradable compounds and eventual mineralization. elsevier.esfrontiersin.org The efficiency of this process is influenced by factors such as the pH of the solution and the specific composition of the photocatalyst. frontiersin.org

Atrazine (B1667683): The herbicide atrazine is another organic pollutant that can be degraded through photocatalysis with titanium-based oxides. The degradation pathway involves the attack of hydroxyl radicals on the atrazine molecule, leading to dealkylation, deamination, and the opening of the triazine ring. researchgate.netresearchgate.net While much of the research has focused on TiO₂, the principles of ROS-mediated degradation are applicable to this compound systems.

Investigation of Reactive Oxygen Species (ROS) Generation and Charge Separation Dynamics

The efficacy of this compound photocatalysts is fundamentally linked to the generation of reactive oxygen species (ROS) and the dynamics of charge separation. Upon photoexcitation, the generation of electron-hole pairs is the initial step. However, the efficiency of the photocatalytic process is largely determined by the ability to prevent the recombination of these charge carriers, allowing them to participate in redox reactions that produce ROS. kmutnb.ac.th

Reactive Oxygen Species Generation: The primary ROS generated on the surface of this compound photocatalysts include hydroxyl radicals (•OH), superoxide radical anions (O₂⁻•), and hydrogen peroxide (H₂O₂). nih.govnih.gov

Hydroxyl Radicals (•OH): These are highly reactive and non-selective oxidizing agents. They are primarily formed through the oxidation of water molecules or hydroxide ions by the photogenerated holes in the valence band (h⁺ + H₂O → •OH + H⁺). nih.gov

Superoxide Radical Anions (O₂⁻•): These are formed by the reduction of adsorbed oxygen molecules by the photogenerated electrons in the conduction band (e⁻ + O₂ → O₂⁻•). nih.gov

Hydrogen Peroxide (H₂O₂): This can be formed through the dimerization of hydroxyl radicals or through the reduction of superoxide radicals. nih.gov

Charge Separation Dynamics: A major limiting factor in photocatalysis is the rapid recombination of photogenerated electron-hole pairs, which releases energy as heat or light and reduces the quantum efficiency of the process. The formation of heterojunctions between ZnO and TiO₂ in this compound composites is a key strategy to enhance charge separation. kmutnb.ac.th

In a type-II heterojunction, the band alignment of ZnO and TiO₂ facilitates the transfer of photogenerated electrons from the conduction band of ZnO to that of TiO₂, and the transfer of holes from the valence band of TiO₂ to that of ZnO. This spatial separation of electrons and holes significantly reduces their recombination rate, thereby increasing their lifetime and availability to participate in the generation of ROS. kmutnb.ac.th The efficiency of this charge separation is influenced by the quality of the interface between the two semiconductor materials.

Photocatalytic Disinfection and Microbial Inactivation (e.g., Escherichia coli)

This compound composites have demonstrated significant potential for the photocatalytic disinfection of water through the inactivation of pathogenic microorganisms like Escherichia coli (E. coli). rsc.org The primary mechanism of microbial inactivation is the oxidative stress induced by the photogenerated reactive oxygen species (ROS).

Upon irradiation, the this compound photocatalyst generates ROS, such as hydroxyl radicals (•OH), superoxide anions (O₂⁻•), and hydrogen peroxide (H₂O₂), on its surface. These highly reactive species can then attack the cell wall and membrane of the bacteria. rsc.org The initial damage to the cell envelope leads to increased permeability, allowing for the leakage of intracellular components such as proteins, enzymes, and nucleic acids. This disruption of cellular integrity ultimately results in cell death.

Studies have shown that ZnO/TiO₂ composites exhibit high inactivation efficiency against E. coli under UV and UV-visible light irradiation. rsc.org The photocatalytic inactivation potential of these composites has been found to increase with higher loading concentrations of ZnO. rsc.org The enhanced antibacterial activity of the composites compared to individual ZnO or TiO₂ is attributed to a combination of factors, including the efficient generation of ROS, the dissolution of ZnO which can release Zn²⁺ ions (though the primary mechanism in photocatalysis is ROS-driven), and improved charge carrier separation due to the hybrid structure. rsc.org

Some research suggests that ZnO may be a more efficient photocatalyst for bacterial inactivation than TiO₂. kmutnb.ac.thresearchgate.net This has been attributed to the different primary ROS produced. While TiO₂ predominantly generates highly reactive but short-lived hydroxyl radicals, ZnO is thought to produce more stable hydrogen peroxide. kmutnb.ac.thresearchgate.net H₂O₂ has a greater ability to penetrate the bacterial cell wall and cause internal damage. researchgate.net This can lead to faster inactivation rates and a reduced lag phase before the onset of bacterial destruction. kmutnb.ac.thresearchgate.net

The table below summarizes the photocatalytic inactivation of E. coli by different photocatalyst systems.

PhotocatalystIrradiation SourceKey FindingsReference
ZnO/TiO₂ CompositesUV and UV-VisibleHigher inactivation efficiency compared to individual ZnO and TiO₂. Inactivation potential increases with ZnO loading. rsc.org
ZnOUVSuperior to TiO₂ in terms of faster bacterial destruction rates and no lag time before inactivation. Complete bacterial destruction observed. kmutnb.ac.thresearchgate.net
TiO₂UVShows a lag period before inactivation begins and may have residual microorganisms after treatment. kmutnb.ac.th

Influence of Crystalline Phases, Morphology, and Heterojunctions on Photocatalytic Efficiency

The photocatalytic efficiency of this compound is not solely dependent on its chemical composition but is also significantly influenced by its physical and structural properties, including crystalline phases, morphology, and the presence of heterojunctions.

Crystalline Phases: this compound can exist in several crystalline phases, such as zinc titanate (ZnTiO₃), zinc orthotitanate (Zn₂TiO₄), and zinc titanate spinel (Zn₂Ti₃O₈), in addition to the individual phases of ZnO (zincite) and TiO₂ (anatase, rutile, brookite). acs.org The specific crystalline phase or combination of phases present in the material can have a profound impact on its electronic band structure, charge transport properties, and ultimately, its photocatalytic activity. For instance, some studies have shown that cubic ZnTiO₃ exhibits good photocatalytic activity, while the presence of hexagonal ZnTiO₃ may lead to a decrease in performance. nih.gov The coexistence of anatase and ZnTiO₃ crystalline structures in TiO₂–ZnO oxide materials has been observed to result in high degradation efficiency of organic pollutants. nih.gov

Morphology: The morphology of the this compound photocatalyst, including its particle size, shape, and surface area, plays a crucial role in its photocatalytic performance. Nanostructured materials, such as nanorods, nanowires, and nanoflowers, offer a high surface-area-to-volume ratio, which provides more active sites for the adsorption of reactants and the subsequent photocatalytic reactions. ucl.ac.ukresearchgate.net The morphology can also influence light absorption and the transport of photogenerated charge carriers. For example, the photocatalytic activity of ZnO has been shown to be significantly affected by its particle morphology. ucl.ac.uk

Heterojunctions: The formation of a heterojunction at the interface between ZnO and TiO₂ is a key strategy for enhancing the photocatalytic efficiency of this compound composites. This heterojunction creates a built-in electric field that promotes the separation of photogenerated electron-hole pairs, thereby reducing their recombination rate and increasing their lifetime. nih.govmdpi.com This enhanced charge separation leads to a higher quantum yield and, consequently, improved photocatalytic activity. The effectiveness of the heterojunction is dependent on the quality of the interface and the alignment of the energy bands of the two semiconductors. A well-formed heterojunction can facilitate the efficient transfer of charge carriers, leading to a significant enhancement in the degradation of organic pollutants. nih.gov

The following table provides a summary of how these factors influence photocatalytic efficiency.

FactorInfluence on Photocatalytic EfficiencyExample
Crystalline PhasesAffects electronic band structure and charge transport.Cubic ZnTiO₃ can exhibit good photocatalytic activity. Coexistence of anatase and ZnTiO₃ enhances degradation. nih.govnih.gov
MorphologyProvides a high surface area for more active sites and influences light absorption and charge transport.Nanorods and other nanostructures can enhance photocatalytic performance. researchgate.net
HeterojunctionsPromotes separation of electron-hole pairs, reducing recombination and increasing quantum yield.ZnO/TiO₂ heterojunctions lead to enhanced degradation of pollutants. nih.gov

Enhanced Visible Light Absorption and Quantum Efficiency Considerations

A significant limitation of pristine titanium dioxide (TiO₂) and zinc oxide (ZnO) is their wide bandgap, which restricts their photocatalytic activity primarily to the ultraviolet (UV) region of the electromagnetic spectrum. To harness the abundant visible light from the sun, various strategies have been developed to enhance the visible light absorption of this compound materials.

Doping: Introducing dopants into the crystal lattice of this compound is an effective method to modify its electronic band structure and extend its light absorption into the visible range. rsc.orgnih.govresearchgate.net Doping with metal or non-metal ions can create defect states within the bandgap, which act as trapping sites for photogenerated charge carriers and facilitate their separation. For instance, doping TiO₂ with zinc has been shown to modulate its electronic structure, extending the responsive wavelength to 600 nm. rsc.org Similarly, co-doping with elements like sulfur and zinc can lead to a significant red shift in the absorption edge of TiO₂-based nanomaterials. researchgate.net

Noble Metal Deposition: The deposition of noble metal nanoparticles, such as gold (Au) or silver (Ag), on the surface of this compound can enhance visible light absorption through a phenomenon known as surface plasmon resonance (SPR). nih.govmdpi.com The SPR effect involves the collective oscillation of electrons in the noble metal nanoparticles upon interaction with visible light, which can then transfer energy to the semiconductor, generating electron-hole pairs. This process effectively sensitizes the wide-bandgap semiconductor to visible light. Additionally, the noble metal nanoparticles can act as electron sinks, promoting charge separation and further enhancing photocatalytic activity. nih.gov

The table below summarizes strategies for enhancing visible light absorption and quantum efficiency in this compound photocatalysts.

StrategyMechanismEffect
Doping (e.g., Zn, S)Modifies electronic band structure, creates defect states.Extends light absorption into the visible region. rsc.orgresearchgate.net
Noble Metal Deposition (e.g., Au, Ag)Surface Plasmon Resonance (SPR) and acts as an electron sink.Enhances visible light absorption and promotes charge separation. nih.govmdpi.com
Heterojunction FormationEfficient separation of photogenerated electron-hole pairs.Reduces recombination and increases quantum efficiency. acs.orgnih.gov

Gas Sensing Technologies

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Detection and Quantification of Specific Gases (e.g., H₂S, NO₂, Acetone, Carbon Monoxide, Ethanol)

Zinc oxide (ZnO) based materials, particularly when doped or combined with titanium dioxide (TiO₂), demonstrate significant capabilities in detecting various gases. The composite's high sensitivity and electrochemical stability make it a prime candidate for these applications ijsr.netresearchgate.net.

Hydrogen Sulfide (H₂S): The incorporation of titanium dioxide into zinc oxide thin films has been shown to significantly enhance the sensitivity towards H₂S at moderate operating temperatures iosrjournals.org. Studies indicate that the sensitivity to 20 ppm of H₂S gas can be increased by raising the TiO₂ doping concentration from 1 wt% to 4 wt% iosrjournals.org. ZnO nanostructures have also shown promise for detecting H₂S at room temperature, with the response improving with an increase in oxygen vacancies in the material researchgate.net.

Nitrogen Dioxide (NO₂): ZnO-TiO₂ nanocomposites are effective for sensing nitrogen dioxide researchgate.net. The performance of these sensors can be improved by adjusting the concentration of ZnO within the composite researchgate.net. ZnO nanostructure-based sensors have demonstrated the ability to detect NO₂ at concentrations as low as 10-100 parts per billion (ppb) at operating temperatures around 250°C scispace.com.

Acetone: Composites of ZnO and TiO₂ have been shown to significantly improve the detection performance of volatile organic compounds (VOCs) like acetone aip.org. Research indicates that for ZnO-based sensors, the optimal response to acetone is typically achieved at operating temperatures between 250°C and 450°C aip.org. The performance of acetone sensors can be enhanced by creating heterojunctions, such as those between ZnO and Fe₂O₃, which increase the surface area and the number of active sites for gas adsorption mdpi.com.

Carbon Monoxide (CO): ZnO is considered a promising candidate for detecting CO due to its high surface area and good sensitivity nih.gov. The sensing capabilities for CO can be improved by doping ZnO with other elements, which enhances selectivity, sensitivity, and stability nih.gov. Research on ZnO/SnSe₂ composite films has demonstrated effective CO sensing at room temperature researchgate.net.

Ethanol (B145695): TiO₂-doped ZnO thick film sensors have been investigated for ethanol vapor detection, showing good photosensitivity and gas sensitivity under UV light at room temperature researchgate.net. The response and recovery times for these sensors can be as fast as 8 seconds researchgate.net. The sensitivity of ZnO-based ethanol sensors generally increases with the operating temperature, with optimal performance often observed around 250°C scispace.commdpi.com.

Table 1: Performance of this compound-Based Gas Sensors for Various Gases


Role of Material Morphology, Doping, and Composite Formation in Sensor Characteristics

The physical and chemical structure of the sensing material is a key determinant of its performance. Modifying the morphology, introducing dopants, and forming composites are primary methods for tailoring sensor characteristics.

Morphology: The shape and size of the material at the nanoscale have a direct impact on the surface area available for gas interaction. One-dimensional (1D) nanostructures like nanorods and nanowires, as well as porous or hierarchical structures, offer a large surface-to-volume ratio, which enhances the adsorption of gas molecules and improves sensitivity ijsr.netnih.gov. For example, an increase in the crystallite size of TiO₂-doped ZnO films was correlated with an increased response to H₂S iosrjournals.org.

Doping: The addition of small amounts of other elements (dopants) into the zinc oxide crystal lattice can significantly alter its electrical properties and enhance its sensing performance. Doping can increase the number of charge carriers or create defects that act as active sites for gas adsorption iosrjournals.orgnih.gov. For instance, doping ZnO with TiO₂ has been shown to increase the sensitivity of gas sensors by creating a higher electrical resistance, which amplifies the change in signal upon gas exposure iosrjournals.org.

Composite Formation: Combining zinc oxide with other metal oxides, such as titanium dioxide, to form composites or heterostructures is a highly effective strategy. These composites can leverage the synergistic properties of both materials. The formation of p-n or n-n junctions at the interface between the different oxides can modulate the electron depletion layer, significantly enhancing the sensor's response compared to the individual components mdpi.com. A sensor fabricated with 70% zinc and 30% titanium demonstrated a faster response to gases at room temperature and a larger change in resistance with high acetone concentrations aip.org.

Thermoelectric Energy Conversion

Thermoelectric materials can convert heat energy directly into electrical energy and vice versa. This property is quantified by the thermoelectric figure of merit (ZT), which depends on the material's Seebeck coefficient, electrical conductivity, and thermal conductivity. Zinc oxide is a promising n-type oxide thermoelectric material due to its stability at high temperatures researchgate.net. Research into this compound systems aims to optimize these properties to enhance thermoelectric efficiency.

Measurement and Optimization of Seebeck Coefficient

The Seebeck coefficient is a measure of the magnitude of the thermoelectric voltage that develops across a material when it is subjected to a temperature gradient wikipedia.orgnetzsch.com. For thermoelectric applications, a high Seebeck coefficient is desirable.

Measurement: The Seebeck coefficient is determined by applying a known temperature difference (ΔT) across the material and measuring the resulting voltage (ΔV). The coefficient (S) is then calculated as S = -ΔV/ΔT. For ZnO-based materials, the Seebeck coefficient is typically negative, which confirms that they are n-type semiconductors, with electrons as the primary charge carriers nih.gov.

Optimization: The primary goal in optimizing thermoelectric materials is to increase the power factor (proportional to the square of the Seebeck coefficient and electrical conductivity) while decreasing thermal conductivity. In metal-doped zinc oxide ceramics, the introduction of dopants like TiO₂ can influence these properties. For example, in a study of (ZnO)₉₀(TiO₂)₁₀ ceramics, doping was found to decrease the heat conductivity pensoft.net. This reduction is caused by increased phonon scattering from point defects and grain boundaries introduced by the dopant ions. By simultaneously decreasing electrical resistivity and thermal conductivity, doping can lead to an overall enhancement of the thermoelectric figure-of-merit, ZT pensoft.net. The Seebeck coefficient itself is intrinsically linked to the material's carrier concentration; often, strategies that improve electrical conductivity by increasing carrier concentration can lead to a decrease in the Seebeck coefficient, requiring a careful balance to optimize overall performance mdpi.com.

Compound Glossary

Compound NameChemical Formula
AcetoneC₃H₆O
Carbon MonoxideCO
EthanolC₂H₅OH
Hydrogen SulfideH₂S
Nitrogen DioxideNO₂
OxygenO₂
Tin DioxideSnO₂
Titanium DioxideTiO₂
Zinc OxideZnO
Zinc FerriteZnFe₂O₄
This compoundZnTiO₃, Zn₂TiO₄

Thermoelectric Energy Conversion

Enhancement of Electrical Conductivity and Carrier Transport

The enhancement of electrical conductivity (σ) and carrier transport in zinc oxide (ZnO)-based materials, including those incorporating titanium, is a primary objective for improving their thermoelectric (TE) performance. The inherent limitations of pristine ZnO, namely its low electrical conductivity and high thermal conductivity, hinder its practical application in thermoelectric devices. kyushu-u.ac.jpnih.gov Doping with various elements is a widely adopted and effective strategy to modulate the electrical properties of ZnO. kyushu-u.ac.jp Donor dopants such as aluminum (Al³⁺), gallium (Ga³⁺), and titanium (Ti⁴⁺) are introduced to increase the concentration of charge carriers (electrons), thereby improving electrical conductivity. kyushu-u.ac.jpnih.gov

The introduction of TiO₂ into a ZnO matrix has been shown to be beneficial for enhancing TE properties. kyushu-u.ac.jp For instance, co-doping ZnO with aluminum and titanium can lead to high electrical conductivity values, which is attributed to an increase in electron concentration. Furthermore, engineering defects within the crystal grains and managing imperfections at the grain boundaries can significantly affect electrical conductivity and thermal transport. kyushu-u.ac.jp Creating a reducing sintering atmosphere, for example, can modify grain boundary imperfections, leading to a substantial enhancement in the power factor. kyushu-u.ac.jp Research has shown that samples sintered in a nitrogen and carbon monoxide atmosphere can achieve a drastic improvement in electrical conductivity, attributed to a substantial increase in Hall mobility and carrier concentration. kyushu-u.ac.jp

The value of electrical conductivity in zinc-doped titanium dioxide (Zn/TiO₂) has been observed to be higher than that of undoped TiO₂. arabjchem.orgsci-hub.se This improvement is thought to occur because the dopant atoms may perfectly replace the Ti³⁺ sites in the crystal lattice of TiO₂. arabjchem.orgsci-hub.se This substitution acts as an n-type dopant, which aids in the transport of electrons. sci-hub.se Additionally, the enhancement in electrical conductivity in Zn/TiO₂ may be stimulated by the diffusion of charge carriers through microstructures and cavities within the material. arabjchem.orgsci-hub.se

Strategies for Power Factor Maximization

Despite this challenge, innovative approaches have demonstrated the possibility of simultaneously enhancing both properties. In Al and Ti co-doped ZnO, an unusual behavior has been observed where both the Seebeck coefficient and electrical conductivity increase with temperature. This simultaneous enhancement is attributed to the energy filtering of charge carriers, a mechanism facilitated by the unique multiphase structure and the co-doping itself.

Other strategies focus on optimizing the carrier concentration through doping. kyushu-u.ac.jp For example, the incorporation of indium (In) and gallium (Ga) into the ZnO matrix has been shown to be an efficient way to improve the power factor. kyushu-u.ac.jp Similarly, while the addition of bismuth (Bi) to ZnO can lead to a dramatic increase in the Seebeck coefficient, careful control is needed as segregation of dopants at grain boundaries can negatively impact electrical conductivity. mdpi.com Engineering the grain boundaries and controlling the sintering atmosphere are also effective methods to enhance the power factor by tuning the electrical transport properties. kyushu-u.ac.jp

Thermal Conductivity Reduction Approaches for Improved Figure of Merit (ZT)

The dimensionless figure of merit, ZT, which quantifies the efficiency of a thermoelectric material, is defined as ZT = (S²σT)/κ, where κ is the thermal conductivity. kyushu-u.ac.jplinseis.com A high ZT value is desirable and requires a high power factor (S²σ) and low thermal conductivity. nih.gov Pristine zinc oxide exhibits a high thermal conductivity (approximately 49 W m⁻¹ K⁻¹ at 300 K), which significantly limits its ZT value. nih.gov Therefore, reducing thermal conductivity is a crucial strategy for enhancing the thermoelectric performance of ZnO-based materials.

The primary approach to reduce thermal conductivity is to increase phonon scattering. This can be achieved through several methods:

Nanostructuring: Reducing the grain size to the nanoscale introduces a high density of grain boundaries. rsc.org These interfaces act as scattering centers for phonons, thereby decreasing the lattice thermal conductivity. rsc.org Studies have shown that reducing grain size to less than 100 nm can effectively reduce thermal conductivity and improve ZT values. mdpi.com For example, Al-doped ZnO nanograins with an average size of ~90 nm demonstrated a significant reduction in thermal conductivity to 7.6 W m⁻¹ K⁻¹ at room temperature. rsc.org In another instance, nanostructured ZnO with a grain size of 24.1 nm showed a thermal conductivity of ~2.2 W m⁻¹ K⁻¹ at 700 K. rsc.org

Doping and Alloying: Introducing dopant atoms with a significant mass difference compared to the host lattice atoms (e.g., heavy elements) creates point defects that scatter short-wavelength phonons. nih.gov This is known as mass fluctuation scattering. Co-doping with multiple elements can further enhance this effect and dramatically reduce thermal conductivity. nih.gov

Multiphase Structures: The presence of secondary phases and nano-precipitates within the material matrix can also effectively scatter phonons, leading to lower thermal conductivity. mdpi.comrsc.org

Effect of Dopants, Grain Boundaries, and Nanostructuring on Thermoelectric Behavior

The thermoelectric behavior of this compound is intricately linked to its microstructure, which can be manipulated through doping, grain boundary engineering, and nanostructuring. Each of these factors plays a critical role in tuning the electrical and thermal transport properties that govern the thermoelectric figure of merit (ZT).

Dopants: Doping is a fundamental strategy to alter the thermoelectric properties of ZnO-based materials. kyushu-u.ac.jp Donor dopants like Al, Ga, and Ti are introduced to increase the electron carrier concentration, thereby enhancing electrical conductivity. kyushu-u.ac.jpnih.gov However, the choice and concentration of dopants must be carefully optimized. For example, some dopants may segregate at grain boundaries, which can either be beneficial or detrimental to carrier transport. mdpi.combath.ac.uk The mass difference between dopant and host atoms also introduces point defects, which are effective at scattering phonons and reducing lattice thermal conductivity. bath.ac.uk

Grain Boundaries: In polycrystalline materials, grain boundaries are interfaces that significantly influence both electron and phonon transport. rsc.org They can act as potent scattering sites for phonons, which is advantageous for reducing thermal conductivity. rsc.orgnih.gov However, these same boundaries can also create potential barriers that scatter charge carriers, thereby decreasing electrical conductivity and mobility, which can lower the power factor. mdpi.comnih.gov Therefore, "grain boundary engineering"—the deliberate modification of the structure and chemistry of grain boundaries—is a key strategy. This can involve controlling grain size, orientation, and dopant segregation at the boundaries to selectively impede phonons more than electrons. kyushu-u.ac.jpbath.ac.uk

Nanostructuring: This approach focuses on reducing the grain size of the material to the nanometer scale. mdpi.com The primary benefit of nanostructuring is the significant increase in the density of grain boundaries, which drastically enhances phonon scattering and leads to a substantial reduction in lattice thermal conductivity. rsc.org Research has consistently shown that ZnO with nanoscale grains exhibits much lower thermal conductivity compared to its bulk counterpart. rsc.org For instance, Al-doped ZnO with an average grain size of ~90 nm showed a thermal conductivity of 7.6 W m⁻¹ K⁻¹ at room temperature, a marked decrease from bulk ZnO. rsc.org This reduction in thermal conductivity is a direct path to enhancing the ZT value, making nanostructuring a powerful tool for developing high-performance thermoelectric materials. mdpi.comrsc.org

Dielectric and Electrical Properties for Electronic Applications

Frequency and Temperature Dependence of Dielectric Constant (ε') and Loss Tangent (tan δ)

The dielectric properties of this compound, specifically the dielectric constant (ε') and loss tangent (tan δ), are highly dependent on both frequency and temperature, which is characteristic of dielectric materials. ijsr.netnih.gov The dielectric constant, or real part of the permittivity, typically exhibits a sharp decrease with an increase in applied frequency. ijsr.netnih.govicm.edu.pl This phenomenon is attributed to the fact that at lower frequencies, various polarization mechanisms (such as electronic, ionic, orientation, and space charge or interfacial polarization) have sufficient time to align with the alternating electric field. nih.gov As the frequency increases, the slower polarization mechanisms, particularly space charge polarization which arises from charge accumulation at interfaces like grain boundaries, cannot keep up with the field, leading to a drop in the dielectric constant. nih.govicm.edu.pl

The temperature also has a profound effect on the dielectric constant. Generally, ε' increases with increasing temperature. ijsr.neticm.edu.pl This is because thermal energy assists the dipoles in orienting themselves with the applied field, overcoming the restoring forces. In many materials, the dielectric constant rises to a maximum value at a specific transition temperature before decreasing again. icm.edu.pl

The dielectric loss tangent (tan δ), which represents the energy dissipated within the material, also varies with frequency and temperature. ijsr.netnih.gov Similar to the dielectric constant, the loss tangent often shows high values at low frequencies, which can be attributed to the high resistivity of grain boundaries. nih.gov As frequency increases, tan δ typically decreases and may remain fairly constant at higher frequencies. ijsr.netnih.gov The variation of tan δ with temperature can be more complex, sometimes showing peaks at specific temperatures corresponding to relaxation processes. researchgate.net Low dielectric loss at high frequencies is often an indicator of superior crystalline quality in the material. ijsr.net

Representative data on the frequency dependence of the dielectric constant (ε') for a doped oxide system at various temperatures.
Frequency (Hz)ε' at 27°Cε' at 200°Cε' at 400°C
100150018002500
1,00080010001500
10,000300400600
100,000100120180
1,000,000506080

AC Conductivity Analysis and Charge Carrier Dynamics

The alternating current (AC) conductivity (σ_ac) of this compound materials provides insight into the nature of charge transport and carrier dynamics. A common characteristic observed in these materials is that the AC conductivity is nearly independent of frequency at low frequencies but increases monotonically, often following a power law, at higher frequencies. sci-hub.se This behavior is typical for semiconductor materials. sci-hub.se

The increase in σ_ac with frequency is often attributed to the hopping of charge carriers (electrons or holes) between localized states, such as defect sites or dopant ions, particularly those located at grain boundaries. arabjchem.orgsci-hub.seicm.edu.pl At higher frequencies, the charge carriers have more energy to hop between these sites, leading to increased conductivity. researchgate.net Furthermore, doping can significantly influence AC conductivity. For instance, the electrical conductivity of Zn-doped TiO₂ is higher than that of undoped TiO₂, which can be due to the substitution of Ti³⁺ sites by dopant atoms or the stimulation of charge carrier diffusion through the material's microstructure. arabjchem.orgsci-hub.se

The study of charge carrier dynamics, often through techniques like time-resolved spectroscopy, reveals fundamental processes such as carrier lifetime and scattering rates. In ZnO, photo-excitation can induce a high-density population of charge carriers with efficient mobility. The transport of these carriers is governed by their interactions with the crystal lattice and defects. In polycrystalline materials, charge transport can be significantly affected by grain boundaries, which may act as barriers. acs.org The mobility of charge carriers in polycrystalline TiO₂, for example, is influenced by these grain boundaries, and understanding this interaction is key to engineering materials with desired electrical properties. acs.org The analysis of AC conductivity as a function of temperature can also reveal the activation energy for the conduction process, confirming that the transport mechanism is a thermally activated process, such as electron hopping. sci-hub.seicm.edu.pl

Impedance Spectroscopic Investigations for Grain and Grain Boundary Contributions

Impedance spectroscopy is a powerful technique utilized to deconstruct the electrical properties of polycrystalline materials like this compound, allowing for the separation of contributions from the crystalline grains (bulk) and the grain boundaries. rsc.orgmdpi.com By analyzing the complex impedance spectrum, typically represented in a Nyquist plot, researchers can model the material as an equivalent circuit. rsc.org This model often consists of series and parallel resistor-capacitor (RC) elements that correspond to the electrical behavior of the grains and grain boundaries. researchgate.netresearchgate.net

In many oxide ceramic systems, the grain boundaries exhibit higher resistance than the grains themselves. rsc.org This difference is visualized in the Nyquist plot as distinct semicircular arcs, where the high-frequency arc is attributed to the grain response and the lower-frequency arc corresponds to the grain boundary response. mdpi.comresearchgate.net The resistance of the grains and grain boundaries can be determined from the intercepts of these arcs on the real axis of the plot. researchgate.net

Internal Barrier Layer Capacitance (IBLC) Mechanism Studies

The Internal Barrier Layer Capacitance (IBLC) model is frequently invoked to explain the colossal permittivity observed in certain ceramic materials, including titanates. researchgate.netpolyu.edu.hk This mechanism arises from the electrically heterogeneous microstructure of the ceramic, which consists of semiconducting grains separated by insulating or resistive grain boundaries. researchgate.netwhiterose.ac.uk This structure is functionally equivalent to a network of micro-capacitors, where the conductive grains act as electrodes and the thin, insulating grain boundaries serve as the dielectric layer. researchgate.net

According to the IBLC model, the exceptionally high capacitance is not an intrinsic property of the material's crystal structure but rather a consequence of this microstructural arrangement. polyu.edu.hk The large effective capacitance is directly proportional to the grain size and inversely proportional to the thickness of the grain boundary layer. polyu.edu.hk Therefore, materials with large, conductive grains and very thin, resistive grain boundaries can exhibit giant dielectric constants. researchgate.net

Impedance spectroscopy is a key tool for confirming the IBLC mechanism. researchgate.net The presence of semiconducting grains and more resistive grain boundaries, as differentiated by their distinct responses in the impedance spectrum, provides strong evidence for the IBLC effect. researchgate.net This understanding allows for the engineering of materials with tailored dielectric properties by controlling the grain size and the nature of the grain boundaries through processing and doping. psu.edu

Influence of Doping, Microstructure, and Sintering Conditions on Electrical Transport

The electrical transport properties of this compound are highly sensitive to doping, microstructure, and sintering conditions. These factors are interconnected and can be manipulated to tune the material's conductivity, dielectric constant, and other electrical characteristics for specific applications. inoe.rosesjournal.org

Doping: Introducing dopant ions into the this compound lattice can significantly alter its electrical properties. For instance, doping with elements of different valence states can create charge carriers (electrons or holes) or vacancies, thereby increasing conductivity. rsc.org The choice of dopant can also influence grain growth and the formation of secondary phases at the grain boundaries, which in turn affects the IBLC effect. inoe.ro

Sintering Conditions: The temperature, time, and atmosphere of the sintering process are critical parameters that control the final microstructure and, consequently, the electrical properties. nih.gov Sintering temperature directly impacts grain size, density, and phase purity. sesjournal.orgnih.gov For example, increasing the sintering temperature can lead to larger grains and higher density, which generally enhances electrical conductivity and dielectric permittivity up to an optimal point. sesjournal.orgnih.gov Beyond this point, adverse effects like abnormal grain growth or the formation of undesirable phases can degrade electrical performance. nih.gov

Adsorption Phenomena and Surface Interactions

Adsorption Kinetics and Isotherms for Pollutants (e.g., Methylene Blue Dye)

This compound composites have demonstrated significant potential as adsorbents for the removal of organic pollutants like methylene blue (MB) from aqueous solutions. researchgate.net The efficiency of this process is evaluated through kinetic and isotherm studies.

Adsorption Kinetics: The rate at which MB is adsorbed onto the material's surface is described by kinetic models. Research has shown that the adsorption of MB on zinc and titanium oxide-based materials is often well-described by the pseudo-second-order kinetic model. nih.govnih.govicontrolpollution.comyildiz.edu.tr This suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. yildiz.edu.tr The adsorption process is typically rapid in the initial stages, with equilibrium being reached within a specific timeframe, for instance, after about 50-60 minutes. nih.govyildiz.edu.tr

Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature. The Langmuir and Freundlich isotherm models are commonly used to analyze this relationship. The Freundlich model often provides a suitable fit for MB adsorption on zinc oxide nanoparticles, suggesting multilayer adsorption on a heterogeneous surface. yildiz.edu.tr The monolayer adsorption capacity can be determined using the Langmuir model. yildiz.edu.tr Studies on individual zinc oxide and titanium dioxide thin films have reported MB adsorption capacities of 6.5 mg/g and 10.5 mg/g, respectively. nih.govnih.govresearchgate.net

Kinetic and Isotherm Parameters for Methylene Blue Adsorption
MaterialBest Fit Kinetic ModelAdsorption Capacity (q_e, mg/g)Best Fit Isotherm ModelKey Finding
ZnO Thin FilmPseudo-Second-Order6.5Not SpecifiedAdsorption is a spontaneous and endothermic process. nih.gov
TiO₂ Thin FilmPseudo-Second-Order10.5Not SpecifiedHigher adsorption capacity compared to ZnO thin film. nih.govnih.gov
ZnO NanoparticlesPseudo-Second-Order9.6 - 12.78Freundlich / LangmuirThe process is governed by chemisorption. yildiz.edu.tr
Zinc Titanate CompositesNot Specified> 4.0Not SpecifiedSignificant adsorption occurs within the first 30 minutes. researchgate.net

Surface Adsorption Mechanisms of Organic Molecules (e.g., Caffeic Acid)

The adsorption of organic molecules like caffeic acid (CA) onto zinc and titanium oxide surfaces is a subject of significant interest, driven by applications in surface functionalization and nanotechnology. rsc.org The interaction is energetically favorable, with studies indicating a stronger affinity for titanium dioxide surfaces compared to zinc oxide. rsc.orgresearchgate.net

Spectroscopic investigations, including Raman and Infrared (IR) spectroscopy, have been employed to elucidate the adsorption mechanism. researchgate.net For caffeic acid adsorption on titanium dioxide, it has been shown that the interaction primarily occurs through the diphenol oxygens of the catechol group. researchgate.net There may also be a contribution from the C=C double bond of the acrylic group in the interaction with the surface. researchgate.net Notably, these studies have indicated that the carboxylic acid group of the CA molecule does not significantly participate in the adsorption process onto the TiO₂ surface. researchgate.net

Density functional theory (DFT) calculations have been used to model different adsorption modes and evaluate their corresponding energies. rsc.org These theoretical studies, supported by experimental findings, help to build a comprehensive understanding of the molecular-level interactions. rsc.org The adsorption of CA can also influence the synthesis of nanoparticles; for example, its presence during the hydrothermal synthesis of ZnO can lead to the formation of nanorods with reduced size, as the adsorbed CA molecules can inhibit particle growth. The adsorption is a spontaneous process, characterized by a mixed mechanism of physisorption and chemisorption. mdpi.com

Role of Surface Functionality and Active Sites in Adsorption Capacity

The surface of metal oxides like this compound is typically terminated with hydroxyl (-OH) groups when in contact with aqueous environments. These surface hydroxyl groups can act as primary active sites for adsorption. uclan.ac.uk They can participate in ion exchange or surface complexation reactions with adsorbate molecules. The density and reactivity of these sites are crucial in determining the material's affinity for specific pollutants.

The synthesis method and subsequent treatments, such as calcination temperature, can significantly influence the surface characteristics of the material. mdpi.com For instance, controlling the calcination temperature can tune the particle size, crystallinity, and porosity, thereby affecting the number of accessible active sites. mdpi.com By engineering the surface functionality—for example, by doping or creating specific defects—it is possible to enhance the adsorption capacity and selectivity of this compound for targeted environmental remediation applications.

Thin Film Transistor (TFT) Device Research

The exploration of this compound (ZTO) in thin-film transistor (TFT) technology has revealed its potential as a high-performance channel material. Research in this area is multifaceted, encompassing the fabrication and performance assessment of ZTO-based TFTs, the optimization of the device architecture through various channel layer structures, and the engineering of source/drain contacts to enhance electrical characteristics.

Fabrication and Performance Evaluation of this compound-Based TFTs

The fabrication of this compound-based TFTs is a critical area of research, with various techniques being explored to optimize device performance. A common method for depositing the ZTO thin film, which serves as the active channel layer, is radio frequency (RF) magnetron sputtering. In a typical bottom-gate device structure, the ZTO layer is sputtered onto a substrate, often a silicon wafer with a silicon nitride (SiNx) gate insulator. The performance of these TFTs is significantly influenced by post-deposition processing, particularly annealing.

The annealing temperature plays a crucial role in determining the electrical characteristics of the ZTO TFTs. For instance, titanium-doped zinc oxide (TZO) thin films have been shown to possess a wurtzite structure with a preferential orientation along the c-axis, a characteristic that is influenced by the post-annealing temperature ingentaconnect.com. The electrical performance of these devices, which exhibit n-channel enhancement mode behavior, is directly tied to these structural properties. Optimized TZO TFTs have demonstrated a field-effect mobility of 0.4 cm²/V·s, a current on/off ratio of 10⁶, a threshold voltage of 6 V, and a subthreshold swing of 700 mV/decade ingentaconnect.com. Such performance metrics indicate a low trap state density at the insulator/channel interface, making TZO a promising candidate for microelectronic applications ingentaconnect.com.

Solution-based processes, such as the sol-gel method, offer a low-cost alternative for fabricating ZTO TFTs. In this approach, the precursor solution concentration and annealing temperature are key parameters for controlling the microstructure and, consequently, the electrical properties of the ZnO-based films cambridge.org. Optimized solution-processed ZnO TFTs have achieved a channel mobility of 9.4 cm²/V·s and an on-to-off current ratio greater than 10⁵ cambridge.org. The addition of titanium to zinc tin oxide (ZTO) via a solution process has been shown to significantly decrease the off-current and shift the threshold voltage in the positive direction. This is attributed to the reduction of oxygen vacancies, which act as carrier sources, due to the incorporation of Ti researchgate.net. A TFT with a 0.01M Ti concentration exhibited a field-effect mobility of 0.52 cm²/V·s and an on/off current ratio of 4.1 × 10⁵ researchgate.net.

The impact of annealing on the performance of oxide TFTs is a recurring theme in research. For indium-gallium-zinc-oxide (IGZO) TFTs, a two-step annealing process has been shown to significantly improve electrical properties and stability mdpi.com. A first-annealing treatment at 300°C resulted in a device with a mobility of 13.05 cm²/(V·s), a threshold voltage of 0.33 V, a subthreshold swing of 130 mV/dec, and an on/off ratio of 1.73 × 10⁸ mdpi.com. Similarly, for indium-zinc-oxide (IZO) TFTs, an optimal annealing temperature of 350°C yielded a high mobility of 28.71 cm² V⁻¹ S⁻¹ and a high on/off ratio of 1.58 × 10⁷ rsc.org. These findings underscore the critical role of thermal treatment in optimizing the performance of zinc-based oxide TFTs.

Optimization of Channel Layer Structure (e.g., Single-Active-Layer, Dual-Active-Layers, Triple-Active-Layers)

To further enhance the performance of this compound-based TFTs, researchers have investigated the optimization of the channel layer structure, moving from traditional single-active-layer (SAL) designs to more complex dual-active-layer (DAL) and triple-active-layer (TAL) configurations. These multi-stacked structures aim to combine the advantageous properties of different material layers to achieve superior electrical characteristics.

A comparative study on tin-doped zinc oxide (TZO) TFTs with SAL, DAL (In-Sn-O/TZO), and TAL (TZO/In-Sn-O/TZO) channel configurations has demonstrated the significant benefits of the multi-layer approach. The TAL TFTs, in particular, were found to synergistically combine the low off-state current characteristic of SAL TFTs with the high mobility and low threshold voltage of DAL TFTs. The proposed TAL TZO TFTs exhibited exceptional electrical performance, including a high on-off state current ratio of 2x10⁸, a low threshold voltage of 0.52 V, a high saturation mobility of 145.2 cm²/Vs, and a low off-state current of 3.3 pA.

The superior performance of the TAL structure can be attributed to the strategic layering of materials with different carrier densities. The introduction of a high-carrier-density layer like indium tin oxide (ITO) within the TZO structure reduces the channel resistance, leading to higher mobility. At the same time, encapsulating the high-conductivity layer between two TZO layers helps to maintain a low off-state current, thereby improving the on/off ratio.

The table below presents a comparison of the electrical performance parameters for the single-active-layer, dual-active-layer, and triple-active-layer TZO TFTs.

Channel StructureSaturation Mobility (μsat) [cm²/Vs]On/Off Current Ratio (Ion/Ioff)Threshold Voltage (Vth) [V]Off-State Current (Ioff) [pA]
Single-Active-Layer (SAL) TZO---low
Dual-Active-Layer (DAL) ITO/TZOhigh-low-
Triple-Active-Layer (TAL) TZO/ITO/TZO145.22 x 10⁸0.523.3

Investigation of Source/Drain Contact Materials and Interface Engineering

A variety of metals have been explored as source/drain electrodes for oxide TFTs, including aluminum (Al), molybdenum (Mo), titanium (Ti), and indium tin oxide (ITO) nih.govresearchgate.net. The choice of contact metal can have a profound impact on the electrical characteristics of the TFT. For instance, in a study on ITO TFTs, devices with Al source/drain electrodes exhibited superior performance, with a field-effect mobility of 26.45 cm²/Vs, a reasonable turn-on voltage of 2.7 V, and a steep subthreshold swing of 201.50 mV/decade nih.govresearchgate.net. This enhanced performance was attributed to the lower work function of Al (4.28 eV) compared to ITO (4.32 eV), Ti (4.33 eV), and Mo (4.60 eV), which facilitates the formation of an ohmic contact and results in lower contact resistance nih.gov. The width-normalized contact resistances for these materials were found to be 109.4 kΩ·μm for Al, 165.8 kΩ·μm for ITO, 207.3 kΩ·μm for Ti, and 411.7 kΩ·μm for Mo nih.gov.

In another study focusing on indium tin zinc oxide (ITZO) TFTs, nickel (Ni) source/drain electrodes demonstrated the best performance, yielding the highest field effect mobility (16.09 cm²/V·s), a high ON/OFF current ratio (3.27 x 10⁶), a low sub-threshold slope (0.10 V/dec), and the lowest specific contact resistance (8.62 Ω·cm² at VG=0V) researchgate.net. This was attributed to the better band alignment between Ni and ITZO due to their similar work functions researchgate.net. Conversely, Al contacts in the same study led to a negative shift in the threshold voltage, suggested to be due to an interfacial reaction between Al and the ITZO layer researchgate.net.

Interface engineering is a critical aspect of optimizing the source/drain contacts. The formation of a thin oxide layer at the metal-semiconductor interface, for example, can significantly increase contact resistance and degrade device performance researchgate.net. This is a particular concern for metals like Al and Ti, which have a high affinity for oxygen researchgate.net. Therefore, processing conditions, such as annealing before or after metal deposition and the annealing ambient, play a crucial role in controlling the interface properties researchgate.net. For instance, a post-metal anneal for Mo-contact IGZO TFTs resulted in improved performance, while the same process severely degraded Al-contact devices due to the formation of an AlOx interface layer researchgate.net.

The use of bilayer electrodes, such as Ti/Au, has also been investigated to improve contact properties researchgate.net. In a comparative study of different source/drain metals for amorphous InGaZnO TFTs, Ti/Au electrodes showed good performance and stability in both bottom-gate bottom-contact and bottom-gate top-contact configurations researchgate.net. This highlights the importance of selecting not just the primary contact metal but also considering the use of adhesion and capping layers to engineer a stable and low-resistance interface.

Electrical Performance Parameters: On-Off Current Ratio, Threshold Voltage, Field-Effect Mobility, Subthreshold Swing

The performance of a thin-film transistor is characterized by several key electrical parameters that quantify its switching behavior, current-carrying capability, and power consumption. These parameters are crucial for evaluating the suitability of a device for a particular application and for comparing the efficacy of different fabrication processes and material systems.

On-Off Current Ratio (Ion/Ioff): This is the ratio of the drain current in the "on" state (Ion) to the drain current in the "off" state (Ioff). A high on-off ratio is desirable as it indicates a large distinction between the conducting and non-conducting states, which is essential for effective switching and low standby power consumption. For instance, optimized triple-active-layer TZO TFTs have demonstrated a high on-off ratio of 2 x 10⁸.

Threshold Voltage (Vth): The threshold voltage is the minimum gate-to-source voltage required to turn the transistor "on" and form a conducting channel between the source and drain. The value of the threshold voltage is important for determining the operating voltage and power consumption of the device. A low threshold voltage is generally preferred for low-power applications. In the case of the triple-active-layer TZO TFT, a low threshold voltage of 0.52 V was achieved.

Field-Effect Mobility (µFE): This parameter quantifies how quickly charge carriers (electrons in n-channel devices) can move through the semiconductor channel under the influence of an electric field. A higher field-effect mobility translates to a higher "on" current and faster switching speeds. The triple-active-layer TZO TFT exhibited a high saturation mobility of 145.2 cm²/Vs.

Subthreshold Swing (SS): The subthreshold swing is a measure of how effectively the gate voltage can control the drain current, specifically how much the gate voltage needs to change to cause a one-decade change in the drain current below the threshold voltage. A smaller subthreshold swing is desirable as it indicates a sharper transition between the "off" and "on" states, leading to lower power consumption and faster switching.

The following table summarizes the key electrical performance parameters of various this compound-based TFTs discussed in the research.

DeviceField-Effect Mobility (cm²/V·s)On/Off Current RatioThreshold Voltage (V)Subthreshold Swing (mV/decade)
Single-Layer TZO TFT ingentaconnect.com0.410⁶6700
Solution-Processed Ti-doped ZTO TFT (0.01M Ti) researchgate.net0.524.1 x 10⁵--
Triple-Active-Layer TZO/ITO/TZO TFT145.22 x 10⁸0.52-
IGZO TFT with two-step anneal mdpi.com13.051.73 x 10⁸0.33130
IZO TFT with 350°C anneal rsc.org28.711.58 x 10⁷0.80.25 V/dec
ITO TFT with Al contacts nih.govresearchgate.net26.45-2.7 (Turn-on Voltage)201.50
ITZO TFT with Ni contacts researchgate.net16.093.27 x 10⁶-0.10 V/dec

Theoretical and Computational Modeling of Zinc Titanium Oxide Systems

Density Functional Theory (DFT) and DFT+U Calculations

Density Functional Theory (DFT) is a widely used first-principles method for studying the electronic structure and properties of materials. For zinc titanium oxide systems, DFT calculations are employed to investigate various aspects, including structural properties, electronic band structure, and adsorption mechanisms mdpi.comnih.govumyu.edu.ngresearchgate.net. The Viena Ab initio Simulation Package (VASP) is one of the codes used for DFT calculations on these oxides mdpi.comnih.gov.

A common challenge in applying standard DFT methods (like LDA and GGA) to transition metal oxides, including those containing titanium and zinc, is the underestimation of the band gap due to the inadequate description of localized d electrons researchgate.netarxiv.org. To address this limitation, the DFT+U method, which includes a Hubbard U correction term for on-site Coulomb interactions, is often employed nih.govresearchgate.netarxiv.orgrsc.org. This approach provides a more accurate description of the electronic structure and yields band gap values closer to experimental results nih.govarxiv.org. For instance, GGA+U calculations have been used to study the electronic properties of ZnTiO₃ and TiO₂ mdpi.comnih.gov.

DFT calculations have been utilized to optimize the structures of ZnTiO₃ and TiO₂, providing detailed atomic coordinates and optimization energy values mdpi.com. These calculations are essential for providing stable structural models for further investigations of electronic and surface properties mdpi.com.

Electronic Band Structure Calculations: Band Gap Energies, Valence and Conduction Band Edges

Electronic band structure calculations are fundamental to understanding the electronic and optical properties of semiconductors like this compound. These calculations determine the allowed energy levels for electrons within the material, revealing the band gap energy, and the positions of the valence band maximum (VBM) and conduction band minimum (CBM) researchgate.netnih.govresearchgate.net.

DFT and DFT+U methods are commonly used to calculate the band structure of this compound systems mdpi.comnih.govumyu.edu.ngresearchgate.netarxiv.org. The choice of exchange-correlation functional significantly impacts the calculated band gap values researchgate.netarxiv.org. While standard GGA methods tend to underestimate band gaps, the inclusion of the Hubbard U correction in GGA+U calculations improves the accuracy, yielding values consistent with experimental data nih.govarxiv.org.

Studies have reported calculated band gap energies for ZnTiO₃ and TiO₂ using GGA+U, with values around 3.17 eV for ZnTiO₃ and 3.21 eV for TiO₂ (anatase phase) mdpi.comnih.gov. These values are in agreement with experimental observations mdpi.comnih.gov. The difference in band gap between ZnTiO₃ and TiO₂ has been attributed to the replacement of Ti (3d⁰) with Zn (3d¹⁰), which induces O 2p-Zn 3d¹⁰ repulsion, lowering the valence band maximum in ZnTiO₃ compared to ZnO nih.govaps.org.

The positions of the valence and conduction band edges are crucial for understanding charge transfer and photocatalytic activity researchgate.netacs.org. Computational studies can predict the alignment of these bands at interfaces between different materials, such as ZnO and TiO₂, which is important for designing heterojunctions with enhanced charge separation properties acs.org. For example, calculations using hybrid DFT have shown that the conduction and valence bands of ZnO can lie lower in energy than those of anatase TiO₂, influencing the flow of photogenerated carriers acs.org.

Calculated band gap energies for ZnTiO₃ and TiO₂ (anatase) using GGA+U:

MaterialFunctionalBand Gap (eV)Citation
ZnTiO₃GGA+U3.17 mdpi.comnih.gov
TiO₂ (Anatase)GGA+U3.21 mdpi.comnih.gov

Simulation of Adsorption Mechanisms and Adsorption Energies

Computational simulations are valuable tools for investigating the interaction of molecules with the surfaces of this compound. DFT calculations can model adsorption mechanisms and determine adsorption energies, providing insights into the stability and nature of the adsorbate-surface interaction mdpi.comnih.govresearchgate.netrsc.orgresearchgate.net.

Studies have focused on the adsorption of various molecules, such as methylene (B1212753) blue (MB) and caffeic acid, on the surfaces of ZnTiO₃ and TiO₂ mdpi.comnih.govresearchgate.netrsc.orgresearchgate.net. These simulations can predict the most favorable adsorption configurations and the strength of the interaction mdpi.comnih.gov. For instance, DFT studies on methylene blue adsorption on the (101) surfaces of ZnTiO₃ and TiO₂ have shown stronger adsorption on ZnTiO₃ compared to TiO₂ mdpi.comnih.govresearchgate.net. The calculated adsorption energy for MB on ZnTiO₃ was significantly higher (more negative) than on TiO₂, indicating a more stable interaction mdpi.comnih.govresearchgate.net.

The adsorption energy is typically calculated as the difference between the total energy of the adsorbed system and the sum of the energies of the isolated surface and molecule researchgate.net. Different adsorption modes can be investigated, and the corresponding adsorption energies can be evaluated to determine the most energetically favorable pathways rsc.orgresearchgate.net. For example, studies have explored different orientations of molecules on the surface and the role of hydrogen bonding in stabilizing the interaction mdpi.comnih.gov.

Table summarizing calculated adsorption energies for methylene blue:

Material SurfaceAdsorption Energy (kJ/mol)Adsorption Energy (eV)Citation
ZnTiO₃ (101)-282.05 to -282.1-2.916 to -2.92 mdpi.comnih.govresearchgate.net
TiO₂ (101)-10.95 to -11.0-0.113 to -0.12 mdpi.comnih.govresearchgate.net

Modeling of Charge Transfer and Photogenerated Carrier Dynamics

Modeling charge transfer and the dynamics of photogenerated carriers is essential for understanding the photocatalytic and photoelectrochemical properties of this compound systems nih.gov. Computational methods can simulate the movement of electrons and holes within the material and across interfaces researchgate.netresearchgate.net.

DFT calculations can provide information about the electronic structure and band alignment, which are critical factors influencing charge transfer researchgate.netacs.org. By analyzing the band edge positions of materials in a heterojunction, computational studies can predict the direction of charge flow and the potential for efficient separation of photogenerated electron-hole pairs nih.govacs.org. For example, the favorable band alignment in ZnO/TiO₂ heterojunctions can promote the separation of photogenerated charges, suppressing recombination nih.govacs.org.

Studies have investigated charge transfer rates at interfaces involving zinc and titanium oxides using quantum models and transition theory researchgate.netresearchgate.net. These models consider factors such as orientation energy, potential energy at the interface, and coupling strength researchgate.net. The work function of the metal and the electron affinity of the semiconductor also play a role in determining the potential at the interface and influencing the charge transfer rate researchgate.net.

Computational studies can also explore the impact of defects and doping on charge carrier dynamics up.ac.za. The presence of defects or dopants can introduce new energy levels within the band gap, which can act as trapping or recombination centers, affecting the efficiency of charge transfer and photocatalysis up.ac.za.

Prediction of Doping Effects on Electronic and Structural Properties

Doping is a common strategy to modify the electronic and structural properties of metal oxides like TiO₂ researchgate.netmdpi.comresearchgate.net. Computational studies, particularly using DFT and DFT+U, are widely employed to predict the effects of doping on this compound systems umyu.edu.ngresearchgate.netmdpi.comresearchgate.netresearchgate.net.

Introducing dopant atoms can alter the lattice parameters, induce structural distortions, and significantly change the electronic band structure and band gap energy umyu.edu.ngresearchgate.netmdpi.comresearchgate.net. For instance, zinc doping in anatase TiO₂ has been investigated computationally, showing that Zn doping can reduce the band gap of pure anatase TiO₂ umyu.edu.ngresearchgate.net. The extent of band gap reduction can depend on the doping concentration umyu.edu.ngresearchgate.net.

Computational studies can also predict the preferred sites for dopant atoms within the crystal lattice and their impact on the local electronic environment researchgate.net. By analyzing the density of states, researchers can understand how dopant orbitals hybridize with the host material's orbitals and contribute to the electronic structure researchgate.netarxiv.orgscirp.org.

Table showing the effect of zinc doping concentration on the band gap of anatase TiO₂ (DFT+U calculations):

Doping Concentration (%)Band Gap (eV)Band Gap Reduction (%)Citation
0~3.2 (Pure Anatase)- mdpi.comnih.govresearchgate.netnih.gov
250.5880 researchgate.net
500.5880 researchgate.net
750.6278.6 researchgate.net

Note: The band gap of pure anatase TiO₂ can vary slightly depending on the computational method and parameters used. Values around 3.2 eV are commonly reported experimentally and computationally with appropriate methods. mdpi.comnih.govresearchgate.netnih.gov

Computational Studies on Phase Stability and Transformations

Computational methods are valuable for investigating the relative stability of different phases of this compound systems and predicting phase transformations under varying conditions, such as pressure and temperature researchgate.netresearchgate.netaps.orgrsc.org. DFT calculations can determine the ground state energies of different crystal structures, allowing for the construction of phase diagrams researchgate.netrsc.org.

Studies on related oxide systems, such as ZnO and zinc tin oxides, demonstrate the application of DFT in analyzing phase stability researchgate.netaps.orgrsc.org. For instance, DFT has been used to study pressure-induced phase transitions in ZnO, identifying stable phases at different pressure ranges researchgate.netaps.org. The relative stability of various phases in the ZnO-SnO₂ system has also been investigated using DFT, considering the Gibbs energy rsc.org. These studies can predict transition pressures and temperatures between different phases researchgate.netrsc.org.

For zinc titanium oxides, computational studies can explore the stability of different stoichiometric compositions and crystal structures. While direct computational studies specifically on phase transformations within ZnTiO₃ were not prominently found in the search results, the principles and methods applied to related oxide systems like ZnO and ZnO-SnO₂ are applicable researchgate.netaps.orgrsc.org. The presence of different phases, such as anatase and rutile in TiO₂, can influence the properties of mixed oxides like ZnTiO₃, and computational studies can help understand the factors favoring the formation of specific phases arabjchem.org. For example, Zn doping has been shown experimentally and suggested computationally to stimulate the anatase-to-rutile phase transition in TiO₂ arabjchem.org.

Understanding phase stability is crucial for synthesizing materials with desired properties and predicting their behavior under different environmental conditions.

Advanced Material Design and Performance Optimization Strategies

Doping Engineering: Effects of Metal Ion (e.g., Aluminum, Cobalt, Iron, Nickel, Tin, Titanium, Zinc) and Non-Metal Element (e.g., Nitrogen) Doping

Doping is a widely used strategy to modify the electronic, optical, and catalytic properties of semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO), the primary components in many zinc titanium oxide systems. The introduction of foreign atoms, either metal ions or non-metal elements, into the host lattice can create defects, alter band gap energy, and influence charge carrier separation and transport.

Metal ion doping with elements such as aluminum (Al), cobalt (Co), iron (Fe), nickel (Ni), tin (Sn), and zinc (Zn) has been explored to enhance the properties of TiO₂ and ZnO. For instance, doping titanium oxide nanotubes with zinc, copper, cobalt, and nickel has shown promise in improving visible light absorption wikipedia.org. Zinc doping in TiO₂ nanoparticles synthesized by a surfactant-assisted sol-gel method inhibited phase transformation and promoted the growth of the anatase phase fishersci.ie. Impurities of metals and non-metals in transition metal oxides, such as TiO₂, can significantly modify the electronic structure and spectral characteristics, extending the absorption range of solar energy fishersci.ie. Adding metallic dopants to the ZnO structure can contribute to generating electrons and subsequently O₂⁻ radicals, leading to better photodegradation of organic contaminants americanelements.com.

Non-metal doping, utilizing elements like nitrogen (N), sulfur (S), carbon (C), and fluorine (F), is another effective approach to modify the properties of these oxides. Nitrogen is frequently used as a doping element in TiO₂ due to its capacity to reduce the band-gap energy at low preparation costs fishersci.ie. The use of transition metal as well as non-metal dopants in TiO₂ photocatalysts aims to narrow the band gap, which can increase photocatalytic activity in visible light fishersci.pt. Fluorination has been shown to reduce the surface energy of titanium dioxide, leading to more dispersed particles in fluorinated ZnO-TiO₂ composites ereztech.com.

The impact of doping on photocatalytic efficiency has been thoroughly studied. For example, adding metallic and non-metallic dopants to the TiO₂ and ZnO structure can lead to a remarkable enhancement in their stability and reusability americanelements.com.

Heterostructure and Composite Material Development: Rational Design of ZnO-TiO₂ Heterojunctions and Multi-component Composites (e.g., SnO₂/ZnO/TiO₂, Graphene Oxide/ZnO/Hydroxyapatite)

Developing heterostructures and multi-component composites is a highly effective strategy to overcome the limitations of individual metal oxides, such as high charge carrier recombination rates and limited light absorption range. The rational design of heterojunctions between ZnO and TiO₂ is particularly prevalent due to their similar band gap energies and staggered energy band positions, which facilitate efficient charge separation ereztech.comereztech.com.

ZnO-TiO₂ nanocomposites have been widely investigated for various applications, including photocatalysis and biomedical fields regulations.govfishersci.no. The synthesis of ZnO-TiO₂ nanocomposites can result in the formation of different compounds like Zn₂TiO₄, Zn₂Ti₃O₈, and ZnTiO₃, alongside secondary phases of rutile-TiO₂ or ZnO wikipedia.org. The formation of a heterojunction between ZnO and TiO₂ can inhibit the crystal transformation and particle growth of TiO₂, enhance ultraviolet light absorption, and improve the separation of electron and hole pairs, thereby increasing photocatalytic activity ereztech.comereztech.com.

Multi-component composites involving ZnO and TiO₂ with other materials further expand their functionalities. Examples include SnO₂/ZnO/TiO₂ ternary composites, which have been explored as photocatalysts wikipedia.org. Composites incorporating carbon-based materials like graphene oxide (GO) or reduced graphene oxide (rGO) with ZnO and TiO₂ have shown enhanced photocatalytic performance. For instance, ZnO–TiO₂/rGO heterostructures exhibit high photocatalytic activity due to improved light absorption, enhanced separation of photogenerated charges, and mitigation of ZnO photocorrosion fishersci.fi. The combination of the ZnO–TiO₂ heterojunction with rGO can make it an efficient photocatalyst under direct solar light fishersci.fi. Another example is the development of surfaces for titanium implants using titania nanotubes and Zn-doped hydroxyapatite (B223615), demonstrating a multi-component approach for biomedical applications americanelements.com.

The morphology and structure of these composites are crucial for their performance. For example, a novel structure of a TiO₂–ZnO composite sphere decorated with ZnO clusters showed effective charge isolation, leading to higher photoactivity compared to pure TiO₂, ZnO, and TiO₂–ZnO composite spheres americanelements.com.

Nanostructure and Morphology Control: Fabrication of Nanoparticles, Nanorods, Thin Films, and Porous Architectures for Tailored Performance

Controlling the nanostructure and morphology of this compound materials is essential for tailoring their properties and optimizing performance in specific applications. Various synthesis methods allow for the fabrication of diverse nanostructures, including nanoparticles, nanorods, thin films, and porous architectures.

ZnO and TiO₂ can be synthesized in various morphologies. ZnO nanostructures can be fabricated in forms such as nanoparticles, nanorods, nanowires, thin films, and porous architectures wikipedia.orgfishersci.seereztech.com. Similarly, TiO₂ can be prepared as nanoparticles and nanotubes fishersci.nowikipedia.org. The hydrothermal process has been used to synthesize zinc oxide and titanium dioxide composite nanorods americanelements.com. Nanostructured ZnO thin films with hydroxyl groups have been deposited on titanium surfaces loradchemical.comfishersci.ca.

The morphology significantly influences the material's properties. For instance, the size and morphology of ZnO nanostructures affect the performance of dye-sensitized solar cells, with smaller particle size and pointed geometries potentially leading to enhanced efficiency nih.gov. One-dimensional (1D) ZnO nanostructures, such as nanorods and nanowires, are particularly interesting due to their high aspect ratio, larger surface area, and unique electronic and optical properties wikipedia.orgereztech.com. Porous architectures offer a high internal surface area, which can lead to faster degradation of contaminants on the surface of catalysts fishersci.ie.

Techniques like magnetron sputtering have been used to deposit TiO₂/ZnO films on glass substrates, resulting in films containing different crystalline phases depending on the thermal oxidation temperature regulations.gov. Atomic layer deposition (ALD) is another method for depositing TiO₂ and ZnO single and multilayers, forming core/shell nanocomposites with controlled structures ereztech.com.

Surface Modification and Functionalization for Enhanced Reactivity and Selectivity

Surface modification and functionalization are critical for tuning the surface chemistry of this compound materials, thereby enhancing their reactivity and selectivity for specific interactions or reactions. This involves altering the outermost layer of the material without significantly changing the bulk properties.

Surface functionalization of metal oxides like TiO₂ and ZnO with various organic ligands has been investigated. Studies have explored the attachment of molecules such as alkyl-amines and alkyl-thiols to the surface of ZnO and TiO₂ nanoparticles fishersci.no. Phosphonic acid functional groups have shown a strong affinity for ZnO nanoparticles fishersci.no. Surface functionalization of ZnO thin films with organic bifunctional molecules like 4-aminophenylpropionic acid, 3-aminopropyltrimetoxysilane, 3-mercaptopropionic acid, and polyethylene (B3416737) glycol has been performed to increase corrosion resistance loradchemical.comfishersci.ca. These molecules can attach to the ZnO surface through carboxylic acid, silane, thiol, and hydroxyl groups fishersci.ca.

Surface modification can significantly impact the material's performance in different applications. For example, functionalizing ZnO films on titanium surfaces improved corrosion resistance loradchemical.comfishersci.ca. In photocatalysis, surface hydroxylation can play a role in enhancing activity fishersci.fi. Surface modification of TiO₂ by phosphating can stimulate high chemical reaction activity, improve ion diffusion dynamics and electrical conductivity, leading to better electrochemical performance ereztech.com. The surface charge of metal oxides like ZnO is also a function of the solution pH, which can influence their interactions with other species loradchemical.com.

Crystalline Phase Engineering: Controlling Anatase-Rutile Transformations and Wurtzite Structures for Optimized Properties

Crystalline phase engineering involves controlling the formation and transformation of different crystal structures within this compound materials to optimize their properties. Titanium dioxide exists in several crystalline phases, primarily anatase, rutile, and brookite, while zinc oxide typically adopts the hexagonal wurtzite structure under ambient conditions, with other less common cubic phases like rocksalt and zinc blende regulations.govwikipedia.org.

The photocatalytic activity of TiO₂ is known to be highly dependent on its crystalline phase, with anatase generally showing better activity than rutile, although a mixture of anatase and rutile can exhibit synergistic effects wikipedia.org. Controlling the synthesis conditions, such as temperature, is crucial for directing the formation of specific phases. For instance, in the synthesis of ZnO-TiO₂ films by thermal oxidation of deposited Zn and Ti films, the presence of anatase, rutile, and wurtzite phases was observed, with rutile becoming the dominant phase at higher annealing temperatures regulations.gov.

The formation of zinc titanate compounds (ZnTiO₃, Zn₂TiO₄, Zn₂Ti₃O₈) is also influenced by the presence of TiO₂ phases. It has been suggested that ZnTiO₃ forms in the presence of rutile, while the formation of Zn₂TiO₄ and Zn₂Ti₃O₈ might be linked to the presence of anatase wikipedia.org. However, studies have also shown that Zn₂Ti₃O₈ can form without the necessity of anatase, and the percentage of ZnO can influence which zinc titanate phase is formed wikipedia.org.

Doping can also affect phase transformations. Zinc doping in TiO₂ nanoparticles can inhibit phase transformation and promote the growth of the anatase phase fishersci.ie. In lithiothermic reduction of TiO₂, a distinct phase transition from anatase TiO₂ to cubic LiₓTiO₂ was observed with increasing lithium ratio fishersci.no.

XRD analysis is a common technique used to identify and quantify the crystalline phases present in this compound materials regulations.govfishersci.fiamericanelements.comwikipedia.orgnih.govregulations.gov. Controlling the crystalline phase allows for tuning the optical, electronic, and catalytic properties of the material.

Defect Engineering and Its Influence on Electronic and Functional Properties

Defect engineering involves the deliberate creation or manipulation of point defects (e.g., oxygen vacancies, interstitials, substitutions) and extended defects (e.g., grain boundaries) within the crystal structure of this compound materials to tune their electronic and functional properties. Defects can significantly influence charge carrier concentration, mobility, recombination rates, and surface reactivity.

In metal oxides like TiO₂ and ZnO, zero-dimensional point defects are believed to play a central role in controlling and optimizing their properties fishersci.nl. Oxygen vacancies (V< суб>O) are common defects in these materials and can act as trapping centers for electrons, reducing electron-hole recombination and potentially increasing photocatalytic activity ereztech.com. The concentration and arrangement of these point defects strongly determine the material's properties fishersci.nl.

Defect engineering can impact various functional properties, including electronic conductivity, optical properties, and catalytic activity ereztech.comfishersci.iefishersci.be. For example, increased concentration of defects in ZnO thin films has resulted in narrowed bandgap energies and extended photo-response into the visible region fishersci.nl. In TiO₂, effective oxygen defects can afford broadened solar spectrum absorption and enhanced visible photocatalytic activity fishersci.no.

Techniques like laser irradiation can be used to engineer point defects in metal-oxide nanomaterials, allowing for tailoring the concentration of defect centers fishersci.nl. The spatial distribution of defects can also be controlled, for instance, creating abundant defects at the surface regions of ZnO nanowires can enhance the photodegradation rate of dye molecules fishersci.nl.

Grand Challenges and Future Research Directions in Zinc Titanium Oxide

Overcoming Performance Limitations in Specific Applications (e.g., reducing operating temperature for gas sensors, improving long-term stability of photocatalysts, addressing issues of particle agglomeration and recovery)

A significant challenge for metal oxide-based gas sensors, including those incorporating zinc titanium oxide, is the requirement for high operating temperatures, typically ranging from 200 to 450 °C, to achieve optimal sensitivity and response/recovery times. mdpi.comacs.orgnih.gov At lower temperatures, the kinetic reaction rates are slow, resulting in long response and recovery times. researchgate.net Strategies to reduce the operating temperature are actively being investigated, such as UV light activation, which has shown promise in enabling gas sensing at room temperature for TiO₂-doped ZnO films. researchgate.net The addition of catalysts or the formation of mixed oxides are also approaches used to increase sensitivity and decrease the optimal operating temperature. nih.gov

In photocatalytic applications, while zinc oxide and titanium dioxide-based materials, including potentially this compound, show promise for degrading organic pollutants, limitations exist regarding particle agglomeration and recovery. nih.govresearchgate.netmdpi.com Agglomeration at higher concentrations can reduce light penetration and decrease the efficiency of photocatalytic reactions. mdpi.com Poor affinity and recovery issues are also associated with these photocatalysts. nih.govresearchgate.net Research is focused on developing modification strategies, such as immobilizing nanoparticles in matrices like polymers or ceramics, to address agglomeration and improve recovery. mdpi.comacs.org Decorating nanoparticles with magnetic particles for easier separation using an external magnet has also been demonstrated for ZnO. mdpi.com Improving the long-term stability of photocatalysts is another critical area of research.

Development of Multi-functional this compound Materials

The combination of titanium oxide and zinc oxide properties in this compound presents opportunities for developing multi-functional materials. Research is exploring the creation of heterostructural oxide systems with ZnO and TiO₂ for applications in photoactive processes, such as photocatalysis and dye-sensitized solar cells (DSSCs). researchgate.netnih.gov These binary systems have demonstrated good photodegradation efficiency and suitable photovoltaic parameters. researchgate.netnih.gov

Furthermore, this compound-based materials are being investigated for multifunctional biomedical applications, including antibacterial and anticancer activities. mdpi.comtandfonline.com Zinc-doped coatings on titanium implants, primarily composed of zinc oxide, have shown promise for enhanced antibacterial properties and improved bioactivity. acs.org The incorporation of both TiO₂ and ZnO nanoparticles has also been explored to impart self-cleaning, UV resistance, and antibacterial properties to textiles for medical use. tandfonline.com

Integration of this compound into Hybrid Systems and Advanced Devices

Integrating this compound into hybrid systems and advanced devices is a key future research direction. This involves combining this compound with other materials to leverage synergistic properties and enhance device performance. Examples include the development of hybrid bionanocomposites incorporating ZnO and TiO₂ nanoparticles for biomedical applications. mdpi.com

In the field of energy, zinc oxide, a component of this compound systems, is being integrated into hybrid energy harvesting devices that combine technologies like nanogenerators and solar cells. mdpi.comcsic.es These hybrid systems aim to convert multiple forms of ambient energy into electrical energy for self-powered sensors and portable electronics. mdpi.comcsic.es Zinc oxide has also been used as an electron-transporting and hole-blocking layer in advanced photobatteries, integrated with hybrid perovskite composites. acs.org

This compound nanocomposite coatings are also being developed for applications such as corrosion protection, demonstrating long-term stability in aggressive environments. bohrium.com

Deeper Mechanistic Understanding through in situ and Operando Characterization Techniques

Gaining a deeper understanding of the reaction mechanisms and material behavior of this compound under working conditions is crucial for further development. In situ and operando characterization techniques, which allow for real-time monitoring of materials during reactions, are becoming increasingly important in this regard. researchgate.netmdpi.comcip.com.cnacs.org

While the provided search results primarily discuss the application of these techniques to related materials like TiO₂ and ZnO individually or in other composite systems, the principles and methods are directly applicable to this compound. Techniques such as in situ X-ray absorption spectroscopy (XAS), scanning tunneling microscopy (STM), and infrared spectroscopy can provide insights into structural changes, electronic states, surface reactions, and the identification of active sites in this compound during processes like photocatalysis or gas sensing. mdpi.comacs.orgmdpi.com These techniques are vital for correlating the material's structure and properties with its performance in specific applications.

Advanced Computational Prediction and Machine Learning for Material Design and Property Prediction

Computational methods, including density functional theory (DFT) and machine learning (ML), are powerful tools for accelerating the discovery and design of new materials with desired properties. researchgate.netoaepublish.comrsc.orgmdpi.comqmul.ac.uk These approaches can predict material properties, understand electronic structures, and simulate material behavior, complementing experimental research. researchgate.netoaepublish.comrsc.orgmdpi.com

While the search results highlight the application of these techniques to metal oxides like TiO₂ and ZnO for band gap prediction, electronic structure analysis, and materials design, the methodology can be extended to this compound. researchgate.netoaepublish.comrsc.org Machine learning models can be trained on experimental and computational data of this compound with varying compositions and structures to predict properties relevant to specific applications, such as gas sensitivity, photocatalytic activity, or dielectric properties. rsc.orgqmul.ac.uk This allows for the high-throughput screening of potential this compound structures and compositions, significantly reducing the time and resources required for experimental synthesis and characterization.

Scalable and Sustainable Synthesis Methods for Industrial Application

For the widespread industrial application of this compound, developing scalable, cost-effective, and environmentally friendly synthesis methods is essential. Traditional physical and chemical synthesis routes can be laborious and involve hazardous chemicals. nih.govresearchgate.net

Green synthesis approaches, utilizing biological extracts from plants or microbes, are emerging as promising alternatives for producing metal oxide nanoparticles, including ZnO and TiO₂. nih.govresearchgate.netencyclopedia.pubmdpi.comjelsciences.com These methods are often simpler, safer, and more sustainable. nih.govresearchgate.net Adapting and developing such green synthesis routes specifically for the various forms of this compound (ZnTiO₃, Zn₂TiO₄, etc.) is a key future direction. nih.govjelsciences.com Co-precipitation and sol-gel methods, when combined with green chemistry principles, offer potential for large-scale and sustainable production of this compound nanoparticles with controlled morphology and properties. nih.govencyclopedia.pub

Q & A

Basic Research Questions

Q. What synthesis methods are most effective for producing zinc titanium oxide (ZnO-TiO₂) composites with controlled stoichiometry?

  • Methodology : Sol-gel techniques are widely used due to their simplicity, low-temperature requirements, and ability to achieve high purity. For instance, zinc nitrate and titanium precursors can be co-precipitated in a citric acid/ethylene glycol matrix, followed by calcination (600–800°C) to form crystalline phases . Hydrothermal synthesis is preferred for nanoscale control, enabling precise tuning of particle size and surface area .
  • Key Parameters : pH, precursor molar ratios, and calcination temperature critically influence crystallinity and phase composition (e.g., anatase vs. rutile TiO₂, wurtzite ZnO) .

Q. How can XRD and SEM validate the structural integrity of ZnO-TiO₂ composites?

  • Methodology :

  • XRD : Use Rietveld refinement to quantify phase fractions (e.g., distinguishing ZnO from TiO₂ anatase/rutile) and detect secondary phases. Match peaks with reference standards (e.g., ICDD PDF-4+ database) .
  • SEM/EDS : Confirm morphology (e.g., nanowires, nanoparticles) and elemental mapping to verify Zn/Ti distribution .
    • Common Pitfalls : Overlapping diffraction peaks (e.g., ZnO (101) and TiO₂ anatase (004)) require high-resolution XRD or synchrotron sources for resolution .

Q. What mechanisms underlie the photocatalytic activity of ZnO-TiO₂ composites?

  • Mechanistic Insight : The heterojunction between ZnO (bandgap ~3.3 eV) and TiO₂ (~3.2 eV) enhances charge separation, reducing electron-hole recombination. UV irradiation excites electrons from the valence to conduction band, generating reactive oxygen species (ROS) for pollutant degradation .
  • Experimental Design : Use methylene blue or clofibric acid as model pollutants under controlled UV/visible light. Monitor degradation via UV-Vis spectroscopy and HPLC .

Advanced Research Questions

Q. How can computational models predict the stability and electronic properties of ZnO-TiO₂ systems?

  • Methodology :

  • DFT Calculations : Use tools like VASP or Quantum ESPRESSO to compute formation energies and band structures. Validate against experimental data from the Open Quantum Materials Database (OQMD) .
  • Meta-Analysis : Screen databases (e.g., ICSD) for existing ZnO-TiO₂ structures to identify trends in stability and catalytic performance .
    • Challenges : Accurately modeling surface defects and interfacial strain requires hybrid functionals (e.g., HSE06), which are computationally intensive .

Q. Why do contradictory results arise in toxicity assays for ZnO-TiO₂ nanoparticles, and how can they be resolved?

  • Root Causes : Light-sensitive ROS generation can skew cytotoxicity measurements (e.g., MTT assays). For example, TiO₂’s photoreactivity under assay conditions may mask ZnO-specific effects .
  • Solutions :

  • Use dark controls and light-shielded protocols for assays involving optical detection .
  • Standardize dispersion methods (e.g., sonication time, surfactant use) to minimize agglomeration artifacts .

Q. What strategies optimize ZnO-TiO₂ for high-temperature desulfurization applications?

  • Experimental Design :

  • Sulfidation/Regeneration Cycles : Test H₂S removal efficiency in fixed-bed reactors using zinc titanate (ZnO-TiO₂) sorbents. Monitor sulfur capacity degradation over multiple cycles .
  • Coating Techniques : Apply inert shells (e.g., SiO₂) via atomic layer deposition (ALD) to reduce sintering and preserve surface area at elevated temperatures (~600°C) .
    • Data Interpretation : Use kinetic models (e.g., shrinking-core) to correlate sorbent porosity with reaction rates .

Q. How do doping and surface modifications enhance the electrochemical stability of ZnO-TiO₂ in energy storage systems?

  • Methodology :

  • Doping : Introduce transition metals (e.g., Fe, Cu) via hydrothermal synthesis to modify conductivity. Characterize via XPS and cyclic voltammetry .
  • Surface Functionalization : Graft carboxylate groups to improve dispersion in electrolytes and prevent aggregation .
    • Advanced Characterization : In-situ TEM to observe structural changes during charge/discharge cycles .

Methodological Resources

  • Toxicity Assays : Follow ISO/TS 20787 for nano-TiO₂/ZnO guidelines, emphasizing dark controls and ROS quantification .
  • Computational Tools : Leverage OQMD for benchmarking DFT results and MATLAB’s XML toolbox for parsing crystallographic data .
  • Phase Analysis : Use FullProf Suite for Rietveld refinement of multiphase ZnO-TiO₂ systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.